PK150
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF5N2O3/c16-10-3-1-7(5-9(10)14(17,18)19)22-13(24)23-8-2-4-11-12(6-8)26-15(20,21)25-11/h1-6H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYXCLUNMOJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Target Mechanism of PK150: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK150, a synthetic analog of the kinase inhibitor sorafenib, has emerged as a potent antibacterial agent against drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), persister cells, and biofilms[1][2]. Its efficacy stems from a novel dual-target mechanism of action, making it a promising candidate for combating challenging bacterial infections. This guide provides a detailed technical overview of the molecular mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Two-Pronged Attack
This compound exerts its bactericidal effects through the simultaneous disruption of two essential cellular processes in Staphylococcus aureus:
-
Inhibition of Menaquinone Biosynthesis: this compound interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. This leads to reduced levels of menaquinone, which is crucial for cellular respiration and ATP production[1][2].
-
Allosteric Activation of Signal Peptidase SpsB: In a seemingly paradoxical mechanism, this compound also enhances the activity of Signal Peptidase IB (SpsB), an essential enzyme for protein secretion. This compound binds to an allosteric site on SpsB, stabilizing its catalytic geometry and leading to dysregulated protein secretion, which is ultimately detrimental to the bacterial cell[1].
This polypharmacological approach is believed to contribute to the low frequency of resistance development observed with this compound.
Signaling Pathways and Molecular Interactions
Inhibition of the Menaquinone Biosynthesis Pathway
This compound targets the methylation step in the menaquinone biosynthesis pathway, catalyzed by MenG. This inhibition disrupts the electron transport chain, leading to a decrease in the bacterial membrane potential.
Caption: Inhibition of Menaquinone Biosynthesis by this compound.
Allosteric Activation of Signal Peptidase SpsB
This compound binds to an allosteric pocket on SpsB, distinct from the active site. This binding event induces a conformational change that enhances the enzyme's catalytic efficiency, leading to aberrant processing of secreted proteins.
Caption: Allosteric Activation of SpsB by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and mechanism of action of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) | Reference |
| S. aureus (MSSA) | 0.3 | |
| S. aureus (MRSA) | 0.3 - 1 | |
| S. aureus (VISA) | 0.3 | |
| Vancomycin-resistant enterococci (VRE) | 3 | |
| Mycobacterium tuberculosis | 2 |
Table 2: Effect of this compound on Menaquinone Levels and Biofilms
| Parameter | Condition | Result | Reference |
| Endogenous Menaquinone-8 (MK-8) Levels | Treatment with sub-inhibitory concentrations of this compound | Significant reduction | |
| S. aureus Biofilm Eradication | 24-hour treatment with this compound | ~80% reduction |
Detailed Experimental Protocols
Chemical Proteomics for Target Identification
This protocol outlines the workflow used to identify the cellular targets of this compound.
Caption: Chemical Proteomics Experimental Workflow.
Methodology:
-
Probe Synthesis: A photo-reactive and clickable analog of this compound is synthesized to serve as an affinity-based probe.
-
Lysate Preparation: S. aureus cells are cultured and lysed to obtain a whole-cell proteome.
-
Probe Incubation and Cross-linking: The cell lysate is incubated with the this compound probe. Upon UV irradiation, the probe covalently cross-links to its binding partners.
-
Enrichment: The probe-protein complexes are enriched from the lysate using streptavidin-biotin affinity chromatography.
-
Proteolytic Digestion: The enriched proteins are digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down by the probe.
Menaquinone Quantification by LC-MS
This protocol details the method for quantifying the reduction in menaquinone levels upon this compound treatment.
Methodology:
-
Bacterial Culture and Treatment: S. aureus cultures are treated with sub-inhibitory concentrations of this compound or a vehicle control (DMSO).
-
Menaquinone Extraction: Bacterial cells are harvested, and lipids, including menaquinones, are extracted using a solid-phase extraction method.
-
LC-MS Analysis: The extracted menaquinones are separated and quantified using liquid chromatography-mass spectrometry (LC-MS). Menaquinone-9 is typically used as an internal standard for normalization.
-
Data Analysis: The levels of menaquinone-8 (the primary menaquinone in S. aureus) in this compound-treated samples are compared to the levels in control samples to determine the percentage of reduction.
SpsB Activity Assay
This protocol describes the fluorescence resonance energy transfer (FRET)-based assay used to measure the activity of SpsB in the presence of this compound.
Methodology:
-
Membrane Preparation: Membrane fractions containing SpsB are prepared from S. aureus or an overexpression system like E. coli.
-
FRET Substrate: A synthetic peptide substrate for SpsB is labeled with a FRET pair (e.g., EDANS as the donor and DABCYL as the quencher).
-
Assay Reaction: The membrane preparation is incubated with the FRET substrate in the presence of varying concentrations of this compound or a DMSO control.
-
Fluorescence Measurement: Cleavage of the FRET substrate by SpsB separates the donor and quencher, resulting in an increase in fluorescence. This increase is monitored over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated and normalized to the DMSO control to determine the effect of this compound on SpsB activity.
Conclusion and Future Directions
The dual-target mechanism of this compound represents a significant advancement in the development of novel antibiotics against resistant pathogens. By simultaneously disrupting both bioenergetics and protein secretion, this compound presents a formidable challenge to the evolution of bacterial resistance. Further research should focus on optimizing the pharmacological properties of this compound and exploring its efficacy in more complex infection models. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of next-generation antibiotics targeting these essential pathways.
References
PK150: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PK150, a synthetic analog of the kinase inhibitor sorafenib, has emerged as a potent antibacterial agent with a focused spectrum of activity against clinically significant Gram-positive bacteria. This document provides a comprehensive technical overview of this compound's antibacterial profile, detailing its quantitative efficacy, the experimental methodologies used for its evaluation, and its novel dual mechanism of action. This compound demonstrates significant promise in combating drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by simultaneously targeting menaquinone biosynthesis and protein secretion pathways. This polypharmacological approach is believed to contribute to its bactericidal activity and a low propensity for resistance development.
Antibacterial Spectrum of this compound
This compound exhibits potent bactericidal activity against a range of Gram-positive bacteria while remaining inactive against Gram-negative organisms. Its efficacy extends to drug-resistant strains, persister cells, and biofilms, making it a promising candidate for further development.
Quantitative Antimicrobial Activity
The in vitro activity of this compound has been quantified using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Notes |
| Staphylococcus aureus | NCTC 8325 | 0.3 | ~0.14 | Methicillin-Susceptible S. aureus (MSSA) |
| Staphylococcus aureus | MRSA (Panel of strains) | 0.3 - 0.6 | ~0.14 - 0.28 | Including various clinical isolates of Methicillin-Resistant S. aureus |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 3 | ~1.4 | |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 3 | ~1.4 | |
| Mycobacterium tuberculosis | H37Rv | 2 | ~0.93 |
Note: The MIC values presented are compiled from available literature and may vary slightly between studies due to differences in experimental conditions.
Mechanism of Action
This compound employs a unique dual-targeting mechanism of action that disrupts two essential cellular processes in Gram-positive bacteria: menaquinone biosynthesis and protein secretion. This multi-targeted approach is thought to be key to its potent bactericidal activity and low frequency of resistance.[1]
Inhibition of Demethylmenaquinone (B1232588) Methyltransferase (MenG)
This compound inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.[1][2] Menaquinones are vital components of the bacterial electron transport chain, essential for cellular respiration.[3] Inhibition of MenG leads to a depletion of menaquinones, which in turn disrupts the electron transport chain, impairs ATP synthesis, and increases susceptibility to oxidative stress.[4]
Activation of Signal Peptidase IB (SpsB)
Concurrently, this compound activates the type I signal peptidase SpsB. SpsB is an essential enzyme responsible for the cleavage of signal peptides from secreted pre-proteins, a critical step in protein translocation across the cell membrane. The aberrant activation of SpsB is believed to dysregulate protein secretion, leading to an accumulation of improperly processed proteins and compromising the integrity of the cell envelope. This disruption of protein secretion, combined with the compromised energy production from MenG inhibition, results in a potent bactericidal effect.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Eradication Assay
This assay evaluates the ability of this compound to eradicate established bacterial biofilms.
Protocol:
-
Biofilm Formation: Bacterial biofilms are grown in the wells of a 96-well microtiter plate by inoculating with a bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.
-
Removal of Planktonic Cells: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Treatment with this compound: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Quantification of Biofilm Viability: The viability of the remaining biofilm is assessed using methods such as crystal violet staining (to measure biomass) or a metabolic activity assay (e.g., using resazurin (B115843) or XTT) to determine the number of viable cells.
Persister Cell Assay
This assay assesses the efficacy of this compound against dormant, antibiotic-tolerant persister cells.
Protocol:
-
Generation of Persister Cells: A stationary phase bacterial culture is treated with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin (B1669076) for S. aureus) for a prolonged period (e.g., 24 hours) to eliminate the majority of growing cells, leaving a population enriched with persisters.
-
Removal of Antibiotic: The cells are washed to remove the initial antibiotic.
-
Treatment with this compound: The persister-enriched population is then treated with various concentrations of this compound.
-
Incubation and Viability Assessment: The cultures are incubated, and at various time points, aliquots are taken, serially diluted, and plated on agar (B569324) to enumerate the surviving colony-forming units (CFU). A significant reduction in CFU over time indicates activity against persister cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental evaluation.
Caption: Workflow for MIC determination.
Caption: this compound's dual mechanism of action.
Conclusion
This compound represents a promising new class of antibacterial agents with a targeted spectrum against Gram-positive pathogens. Its dual mechanism of action, involving the inhibition of menaquinone biosynthesis and the activation of signal peptidase IB, offers a compelling strategy to combat bacterial infections, particularly those caused by resistant strains. The data presented in this guide underscore the potential of this compound and provide a foundation for further research and development efforts aimed at addressing the growing challenge of antimicrobial resistance.
References
- 1. cmrf.org.nz [cmrf.org.nz]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PK150: A Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of PK150, a promising antibacterial compound with potent activity against drug-resistant Staphylococcus aureus. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience engaged in antimicrobial research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule, developed as a potent analog of the multi-kinase inhibitor sorafenib. Through systematic chemical modifications, its antibacterial efficacy was significantly enhanced.[1]
| Property | Value |
| Chemical Formula | C₁₅H₈ClF₅N₂O₃ |
| Molecular Weight | 394.68 g/mol |
| CAS Number | 2165324-62-7 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| SMILES | C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F |
Mechanism of Action
This compound exhibits a novel, dual mechanism of action that circumvents common resistance pathways, contributing to its potent bactericidal activity and low propensity for resistance development.[1][2]
Inhibition of Menaquinone Biosynthesis
This compound interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG, also referred to as UbiE).[3] This enzyme catalyzes a critical step in the biosynthesis of menaquinone, an essential electron carrier in the S. aureus respiratory chain.[2][3] Inhibition of this pathway disrupts cellular respiration and energy production, leading to bacterial cell death.
Allosteric Activation of Signal Peptidase IB
In a distinct mechanism, this compound acts as an allosteric activator of Signal Peptidase IB (SpsB). SpsB is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from preproteins as they are translocated across the cell membrane via the Sec secretion pathway.[4][5] this compound binds to an allosteric site on SpsB, which enhances its catalytic activity. This dysregulation of protein secretion is thought to contribute to the bactericidal effect of this compound.
In Vitro Antibacterial Activity
This compound demonstrates potent bactericidal activity against a range of S. aureus strains, including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-intermediate (VISA) isolates.
| Strain Type | Representative Strains | MIC (μM) |
| Methicillin-Sensitive S. aureus (MSSA) | NCTC 8325, SH1000 | 0.3 |
| Methicillin-Resistant S. aureus (MRSA) | ATCC 33591, USA300 | 0.3 - 1 |
| Vancomycin-Intermediate S. aureus (VISA) | Mu50 | 0.3 |
| Vancomycin-Resistant Enterococci (VRE) | - | 3 |
Data compiled from Le P, et al. Nat Chem. 2020.[1]
Furthermore, this compound is effective against challenging bacterial populations, including persister cells and established biofilms. It has been shown to eradicate persister cells and reduce biofilm biomass by 80% after 24 hours of treatment.[1]
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound has been evaluated in murine infection models, demonstrating its efficacy and favorable pharmacokinetic properties.
Pharmacokinetic Profile
In studies conducted in mice, this compound exhibited good oral bioavailability and was well-tolerated at therapeutic doses.
| Parameter | Value |
| Oral Bioavailability | ~63% |
| Dosing (non-toxic) | 10 and 20 mg/kg (oral) |
| 10 mg/kg (intravenous) |
Data from a murine model as reported by Le P, et al. Nat Chem. 2020.[1]
In Vivo Efficacy
This compound has demonstrated significant antibacterial activity in a neutropenic mouse thigh infection model.
| Model | Strain | Treatment | Outcome |
| Neutropenic Mouse Thigh Infection Model | MRSA ATCC 33591 | 20 mg/kg this compound (oral) | 10-fold reduction in CFU/g in thighs |
Data from Le P, et al. Nat Chem. 2020.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies in antimicrobial research and the specific details reported in the primary literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Biofilm Eradication Assay
The ability of this compound to eradicate established biofilms is assessed by growing biofilms on a suitable surface, treating with the compound, and quantifying the remaining viable bacteria.
-
Biofilm Formation: S. aureus biofilms are grown in 96-well plates for 24 hours.
-
Treatment: The planktonic cells are removed, and the established biofilms are treated with various concentrations of this compound for 24 hours.
-
Quantification: The biofilm biomass is quantified using crystal violet staining, and the viability of the remaining cells is determined by colony-forming unit (CFU) counting.
Persister Cell Killing Assay
The efficacy of this compound against persister cells is evaluated by first isolating a population of persisters and then treating them with the compound.
-
Persister Isolation: A stationary phase culture of S. aureus is treated with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) to eliminate growing cells, leaving a population enriched with persisters.
-
Treatment: The persister cells are then treated with this compound for a defined period.
-
Viability Assessment: The number of surviving persister cells is quantified by CFU counting.
Murine Thigh Infection Model
The in vivo efficacy of this compound is assessed in a neutropenic mouse thigh infection model.
-
Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.
-
Infection: The thigh muscles of the mice are inoculated with a standardized suspension of S. aureus.
-
Treatment: this compound is administered orally at specified doses and time points post-infection.
-
Bacterial Load Determination: At the end of the treatment period, the thigh muscles are excised, homogenized, and the bacterial load is determined by CFU counting.
Conclusion
This compound is a novel antibacterial agent with a compelling profile for the treatment of infections caused by S. aureus, including drug-resistant strains. Its dual mechanism of action, targeting both menaquinone biosynthesis and protein secretion, represents a promising strategy to combat bacterial resistance. The compound's potent in vitro activity against planktonic cells, persisters, and biofilms, combined with its demonstrated in vivo efficacy and favorable pharmacokinetic properties, underscores its potential as a lead candidate for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation and evaluation of this compound and similar compounds.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Staphylococcal Protein Secretion and Envelope Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PK150: A Potent Dual-Targeting Antibacterial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the urgent global search for novel antibiotics to combat the rising threat of multidrug-resistant bacteria, the repurposing of existing drugs has emerged as a promising strategy. This whitepaper details the discovery and synthesis of PK150, a potent antibacterial compound derived from the anti-cancer drug sorafenib (B1663141). This compound exhibits remarkable efficacy against drug-resistant Staphylococcus aureus (MRSA), including persistent and biofilm-forming variants.[1] Its unique dual-targeting mechanism of action involves the inhibition of menaquinone biosynthesis and the dysregulation of protein secretion, making it a compelling candidate for further drug development. This document provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The journey to this compound began with the screening of a library of commercial kinase inhibitors for antibacterial activity, which identified the multi-kinase inhibitor sorafenib as a significant hit against MRSA.[1] To enhance its antibacterial potency and minimize its effects on human kinases, a systematic chemical dissection of the sorafenib scaffold was undertaken. This involved the synthesis and evaluation of 72 analogues, leading to the identification of this compound, which demonstrated a 10-fold increase in anti-MRSA activity compared to the parent compound.[1]
Chemical Synthesis
This compound, with the chemical name 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)urea, is a diaryl urea (B33335) derivative. The synthesis involves the reaction of two key intermediates: 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
2,2-difluorobenzo[d]dioxol-5-amine
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 2,2-difluorobenzo[d]dioxol-5-amine in an anhydrous solvent such as THF or DCM.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
If a precipitate forms, it is likely the desired product. The solid can be collected by filtration.
-
Wash the collected solid with the reaction solvent to remove any unreacted starting materials.
-
Dry the purified product under a vacuum.
-
Characterize the final product using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action
This compound exhibits a novel dual-targeting mechanism of action, a key factor in its potent bactericidal activity and low propensity for resistance development.
Inhibition of Menaquinone Biosynthesis
This compound interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG), a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. Menaquinone is an essential component for respiration in Gram-positive bacteria. By inhibiting MenG, this compound depletes the menaquinone pool, disrupting cellular respiration and leading to bacterial cell death.
References
Unraveling the Molecular Arsenal of PK150 Against Staphylococcus aureus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. PK150, a potent analogue of the anti-cancer drug sorafenib, has emerged as a promising antibacterial agent with significant efficacy against MRSA, including persister cells and biofilms.[1][2] This technical guide delineates the molecular targets of this compound in S. aureus, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to provide a comprehensive resource for the scientific community. This compound's unique polypharmacological profile, targeting multiple essential pathways, is believed to be the reason for the observed lack of resistance development.[1][2]
Primary Molecular Targets of this compound
Chemical proteomics studies have been instrumental in identifying the primary molecular targets of this compound in S. aureus.[1][2] Unlike its parent compound, sorafenib, which targets human kinases, this compound has been chemically modified to specifically act on bacterial targets.[3] The dual-targeting mechanism of this compound is a key attribute contributing to its potent bactericidal activity and low propensity for resistance development.[3][4]
The two primary molecular targets identified are:
-
Demethylmenaquinone Methyltransferase (MenG): this compound inhibits MenG, a crucial enzyme in the menaquinone biosynthesis pathway.[1][4][5] Menaquinones are vital for the bacterial electron transport chain, and their depletion disrupts cellular respiration and energy metabolism.[3]
-
Signal Peptidase IB (SpsB): In an unconventional mechanism, this compound activates, or more accurately, overactivates SpsB.[1][5] SpsB is a key enzyme in the bacterial secretory pathway, responsible for cleaving signal peptides from secreted proteins.[5][6] The overactivation of SpsB leads to dysregulated protein secretion, including an increased release of autolysins that control cell wall thickness, ultimately causing cell lysis.[3][6]
Quantitative Data Summary
The antibacterial efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Strains/Conditions | Reference |
| MIC vs. S. aureus NCTC 8325 | Sub-micromolar | Methicillin-susceptible S. aureus | [1] |
| MIC vs. MRSA | Sub-micromolar | Methicillin-resistant S. aureus strains | [1] |
| MIC vs. VRE | 3 µM (1.0 µg/mL) | Vancomycin-resistant enterococci | [1] |
| MIC vs. M. tuberculosis | 2 µM (0.93 µg/mL) | Mycobacterium tuberculosis | [1] |
| Biofilm Eradication | 80% reduction after 24h | Established S. aureus ATCC 29213 biofilm | [1] |
| Persister Cell Eradication | Full eradication | Ciprofloxacin-induced persister cells of S. aureus ATCC 29213 | [1] |
| Resistance Development | No resistance observed | Serial passaging for 27 days | [1] |
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains and Phenotypes.
Experimental Protocols
The identification and validation of this compound's molecular targets were accomplished through a combination of cutting-edge techniques.
Target Identification via Chemical Proteomics
A chemical proteomics approach using an affinity-based probe derived from this compound was central to elucidating its molecular targets.
-
Probe Synthesis: A derivative of this compound, termed 3-005-P, was synthesized. This probe incorporates a photo-crosslinker (diazirine) and an alkyne handle for subsequent enrichment.
-
Affinity-Based Protein Profiling (AfBPP):
-
Live S. aureus cells were treated with the 3-005-P probe.
-
UV irradiation was used to induce covalent cross-linking of the probe to its protein targets.
-
The cells were lysed, and the alkyne-tagged proteins were "clicked" to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Biotinylated proteins were enriched using streptavidin beads.
-
Enriched proteins were identified and quantified using label-free quantitative mass spectrometry.
-
-
Target Validation: The identified targets, MenG and SpsB, were further validated through competition experiments where pre-incubation with excess this compound led to a significant reduction in the enrichment of these proteins by the probe.[1]
SpsB Activity Assay (FRET-based)
To confirm the effect of this compound on SpsB activity, a Förster Resonance Energy Transfer (FRET)-based assay was employed.
-
Substrate: A synthetic peptide substrate for SpsB was designed with a FRET pair (e.g., a fluorophore and a quencher) at its ends.
-
Membrane Preparation: Membranes containing endogenous SpsB were isolated from S. aureus or from an E. coli overexpression system.
-
Assay Principle:
-
In the intact substrate, the fluorescence of the donor is quenched by the acceptor.
-
Upon cleavage by SpsB, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
-
Procedure:
-
Membrane preparations were incubated with the FRET substrate in the presence of varying concentrations of this compound or DMSO (control).
-
The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.
-
-
Results: this compound was found to significantly increase the rate of substrate cleavage, confirming its activating effect on SpsB.[1]
Menaquinone Quantification
To validate the inhibition of MenG, the levels of menaquinone in this compound-treated S. aureus were quantified.
-
Treatment: S. aureus cultures were treated with this compound or a vehicle control.
-
Extraction: Menaquinones were extracted from the bacterial cells using an organic solvent mixture.
-
Quantification: The extracted menaquinones were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Results: Treatment with this compound led to a significant reduction in the endogenous levels of menaquinone, consistent with the inhibition of MenG.[1]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in understanding the action of this compound.
Figure 1: Dual-targeting mechanism of this compound in S. aureus.
Figure 2: Workflow for chemical proteomics-based target identification.
Figure 3: Signaling pathway of SpsB overactivation by this compound.
Conclusion
This compound represents a significant advancement in the development of novel antibiotics against S. aureus. Its unique polypharmacological profile, characterized by the inhibition of menaquinone biosynthesis via MenG and the overactivation of protein secretion through SpsB, provides a robust mechanism of action that circumvents the rapid development of resistance. The detailed experimental methodologies and quantitative data presented in this guide offer a solid foundation for further research and development of this compound and other next-generation antibiotics. The multifaceted approach of this compound underscores the potential of targeting multiple, unconventional pathways to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Unraveling the mechanism of small molecule induced activation of Staphylococcus aureus signal peptidase IB - PMC [pmc.ncbi.nlm.nih.gov]
PK150: A Novel Agent Targeting Bacterial Persister Cells and Biofilms
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria, coupled with the challenge of persistent infections, necessitates the development of novel therapeutic agents with unconventional mechanisms of action. PK150, a synthetic analog of the anti-cancer drug sorafenib, has emerged as a promising antibacterial compound with potent activity against drug-resistant pathogens, particularly in their persistent and biofilm-forming states. This technical guide provides an in-depth overview of the effects of this compound on bacterial persister cells and biofilms, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
Bacterial persister cells are a subpopulation of dormant, metabolically inactive cells that exhibit transient tolerance to high concentrations of antibiotics.[1][2] These cells are a major contributor to the recalcitrance of chronic infections and the failure of antibiotic therapies.[1][2] Biofilms, structured communities of bacteria encased in a self-produced extracellular matrix, provide a protective niche for persister cells and further contribute to antibiotic resistance.[3]
This compound was identified through the screening of commercial kinase inhibitors for antibacterial activity, with subsequent chemical optimization of the lead compound, sorafenib, to enhance its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This guide details the multifaceted action of this compound, a promising candidate for combating persistent bacterial infections.
Mechanism of Action
This compound exhibits a polypharmacological mechanism of action, engaging multiple bacterial targets simultaneously. This multi-targeted approach is believed to be a key factor in its potent bactericidal activity and the observed lack of resistance development.[1][4][5] The primary mechanisms identified include:
-
Interference with Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone (B1232588) methyltransferase, a key enzyme in the menaquinone biosynthesis pathway.[1][4][5] Menaquinones are essential components of the bacterial electron transport chain, and their disruption interferes with cellular energy metabolism.[6]
-
Stimulation of Protein Secretion: The compound alters the activity of signal peptidase IB, leading to dysregulated protein secretion.[1][4][5] This disruption of protein secretion can lead to cell envelope stress and ultimately cell lysis.[6]
This dual mode of action, targeting both energy metabolism and cell wall integrity, contributes to the potent bactericidal effect of this compound.[6]
Figure 1: Proposed mechanism of action for this compound.
Efficacy Against Bacterial Persister Cells
This compound has demonstrated significant efficacy in eradicating bacterial persister cells. Unlike conventional antibiotics that often fail to eliminate this tolerant subpopulation, this compound can effectively kill persisters.[4]
Quantitative Data
The following table summarizes the quantitative data on the effect of this compound on S. aureus persister cells.
| Parameter | Bacterial Strain | Treatment | Result | Reference |
| Persister Cell Eradication | S. aureus ATCC 29213 | This compound (2.4 µM, 8x MIC) for 196 h | Complete eradication (below detection limit of 33 CFU/mL) | [7] |
| Persister Cell Reduction | Stationary phase S. aureus | This compound | Effective reduction in persister cells generated by ciprofloxacin (B1669076) treatment | [4] |
Experimental Protocol: Persister Cell Assay
This protocol describes a method for evaluating the efficacy of compounds against bacterial persister cells.
Objective: To quantify the killing of persister cells by this compound.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Ciprofloxacin
-
This compound
-
Rifampicin (as a control)
-
Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS)
-
Culture tubes and plates
Procedure:
-
Generation of Persister Cells:
-
Inoculate S. aureus in MHB and grow to stationary phase (e.g., overnight culture).
-
Treat the stationary phase culture with a high concentration of ciprofloxacin (e.g., 100x MIC) for 24 hours to kill the actively growing cells, leaving a population enriched with persisters.[7]
-
-
Washing and Resuspension:
-
Centrifuge the ciprofloxacin-treated culture to pellet the cells.
-
Wash the cell pellet with PBS to remove residual antibiotic.
-
Resuspend the persister cells in PBS supplemented with 1% (v/v) MHB.[7]
-
-
Treatment with this compound:
-
Aliquot the persister cell suspension into treatment groups:
-
This compound (e.g., 8x MIC)
-
Rifampicin (positive control, e.g., 10x MIC)
-
DMSO (vehicle control)
-
-
Incubate the treatments for an extended period (e.g., up to 196 hours).[7]
-
-
Quantification of Viable Cells:
-
At various time points, take aliquots from each treatment group.
-
Perform serial dilutions in PBS and plate on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).
-
The limit of detection is typically around 33 CFU/mL.[7]
-
Figure 2: Workflow for the bacterial persister cell assay.
Efficacy Against Bacterial Biofilms
This compound is also highly effective at eradicating established bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[4]
Quantitative Data
The following table summarizes the quantitative data on the effect of this compound on S. aureus biofilms.
| Parameter | Bacterial Strain | Treatment | Result | Reference |
| Biofilm Eradication | S. aureus ATCC 29213 | This compound (24h treatment) | 80% reduction in biofilm | [4] |
| Biofilm Eradication | S. aureus ATCC 29213 | Vancomycin (24h treatment) | No significant effect on biofilm integrity | [4] |
Experimental Protocol: Biofilm Eradication Assay
This protocol outlines a method for assessing the ability of a compound to eradicate a pre-formed bacterial biofilm.
Objective: To quantify the eradication of established S. aureus biofilms by this compound.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) or other suitable biofilm growth medium
-
This compound
-
Vancomycin (as a control)
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) or acetic acid for destaining
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of S. aureus.
-
Dilute the culture in fresh medium and add to the wells of a 96-well plate.
-
Incubate the plate for a sufficient time to allow for robust biofilm formation (e.g., 24 hours).
-
-
Removal of Planktonic Cells:
-
Gently remove the culture medium containing planktonic cells from the wells.
-
Wash the wells with PBS to remove any remaining non-adherent cells.
-
-
Treatment of Biofilms:
-
Add fresh medium containing different concentrations of this compound, vancomycin, or a vehicle control (DMSO) to the wells with the established biofilms.
-
Incubate for 24 hours.[4]
-
-
Quantification of Biofilm Biomass:
-
Discard the treatment medium and wash the wells with PBS.
-
Stain the remaining biofilm with 0.1% crystal violet for 15-20 minutes.
-
Wash away the excess stain with water.
-
Solubilize the stain bound to the biofilm using ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Normalize the results to the DMSO control (representing 100% biofilm).[7]
-
Figure 3: Workflow for the biofilm eradication assay.
Antibacterial Spectrum and Resistance Profile
This compound demonstrates potent activity against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE), at sub-micromolar concentrations.[4] It is also active against mycobacteria, including M. tuberculosis.[4] However, it is inactive against Gram-negative bacteria.[4] A significant advantage of this compound is its low propensity for resistance development. Serial passaging of S. aureus in the presence of sub-MIC concentrations of this compound did not lead to the emergence of resistance.[4][6]
Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Strain | This compound MIC (µM) | Reference |
| Staphylococcus aureus | NCTC 8325 | ~0.3 | [4] |
| Vancomycin-Resistant Enterococci (VRE) | 3 | [4] | |
| Mycobacterium tuberculosis | 2 | [4] |
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel antibacterial agents capable of tackling the dual challenges of antibiotic resistance and persistence. Its unique polypharmacological mechanism of action, potent bactericidal activity against persister cells and biofilms, and low potential for resistance development make it a highly promising candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its molecular targets, and evaluating its efficacy in in vivo models of chronic and biofilm-associated infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest to bring this and similar next-generation antibiotics to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Persister cells: molecular mechanisms related to antibiotic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 7. researchgate.net [researchgate.net]
The Oral Bioavailability and In Vivo Efficacy of PK150: A Technical Overview
Introduction
PK150 is a synthetic small molecule, developed as an analog of the multi-kinase inhibitor sorafenib (B1663141).[1][2] It has demonstrated significant promise as an antibacterial agent, exhibiting potent activity against a range of pathogenic Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1][2] A critical attribute for any oral therapeutic is its ability to be absorbed into the systemic circulation and reach its target site in sufficient concentrations. This technical guide provides an in-depth analysis of the oral bioavailability and in vivo efficacy of this compound, based on available preclinical data.
Oral Bioavailability and Pharmacokinetics
Pharmacokinetic studies in murine models have shown that this compound possesses excellent oral bioavailability. Following oral administration, this compound is well-absorbed, leading to systemic exposure sufficient for therapeutic efficacy.
Quantitative Pharmacokinetic Data
A key study in outbred male CD-1 mice provided the following pharmacokinetic parameters for this compound.[1]
| Parameter | 10 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) | 20 mg/kg Oral (p.o.) |
| Oral Bioavailability (F) | N/A | ~63% | Not Reported |
| Half-Life (T1/2) | 11.69 ± 1.5 hours | 9.67 ± 0.2 hours | 9.37 ± 0.5 hours |
| Mean Residence Time (MRT) | Not Reported | Slightly Enhanced | Not Reported |
Experimental Protocol: Pharmacokinetic Analysis in Mice
The pharmacokinetic profile of this compound was determined in four-week-old outbred male CD-1 mice.
-
Animal Model: Outbred male CD-1 mice, 4 weeks old.
-
Formulation: The method for solubilizing this compound for administration involves creating a clear solution. One described protocol involves adding a DMSO stock solution to PEG300, followed by the addition of Tween-80 and finally saline. For longer-term studies, a formulation in corn oil is also suggested.
-
Dosing:
-
Intravenous (i.v.) Group: A single dose of 10 mg/kg was administered.
-
Oral (p.o.) Groups: Single doses of 10 mg/kg and 20 mg/kg were administered via intragastric gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound.
-
Analysis: The concentration of this compound in plasma samples was likely determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), which is standard for such studies. Pharmacokinetic parameters including half-life (T1/2) and area under the curve (AUC) were calculated from the plasma concentration-time data. Oral bioavailability (F) was calculated using the formula: F = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral).
In Vivo Efficacy
The in vivo antibacterial efficacy of this compound was evaluated in a murine model of systemic infection, demonstrating its potential to treat bacterial infections when administered orally.
Summary of In Vivo Efficacy Data
| Animal Model | Pathogen | Dosage & Route | Key Outcome |
| 9-week old female C57BL/6J mice | Methicillin-sensitive S. aureus (MSSA), strain SH1000 | 20 mg/kg, Oral (p.o.) | Significant (~100-fold) reduction in bacterial loads in both the liver and heart. |
Experimental Protocol: Murine Bloodstream Infection Model
The efficacy of this compound was tested against an established systemic infection with S. aureus.
-
Animal Model: Pathogen-free, 9-week old female C57BL/6J mice were used for the infection model.
-
Infection: Mice were infected with a methicillin-sensitive strain of S. aureus (SH1000) to induce a bloodstream infection.
-
Treatment: A treatment group received an oral dose of 20 mg/kg of this compound.
-
Endpoint: After a specified period, the mice were euthanized, and target organs (liver and heart) were harvested.
-
Bacterial Load Quantification: The organs were homogenized, and serial dilutions were plated to determine the number of colony-forming units (CFUs). The reduction in bacterial load in the this compound-treated group was compared to a control group.
Mechanism of Action
Chemical proteomic studies have revealed that this compound's antibacterial effect is likely derived from a polypharmacological mechanism, rather than targeting a single kinase. Two primary mechanisms have been identified:
-
Interference with Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone (B1232588) methyltransferase, a key enzyme in the menaquinone biosynthesis pathway. Menaquinones are essential components of the bacterial electron transport chain. A reduction in their levels disrupts cellular respiration.
-
Dysregulation of Protein Secretion: this compound alters the activity of Signal Peptidase IB (SpsB), an essential enzyme for protein secretion in S. aureus. Interestingly, this compound can act as both an activator and an inhibitor of SpsB, depending on whether it binds to the holo-enzyme or the apo-enzyme, respectively. This dual activity disrupts the normal process of protein secretion.
In Vitro Activity and Cytotoxicity
This compound exhibits potent in vitro activity against various Gram-positive bacteria. It also shows some level of cytotoxicity against human cell lines, which is expected given its origin as a sorafenib analog.
In Vitro Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Methicillin-sensitive S. aureus (MSSA) | 0.3 µM |
| Methicillin-resistant S. aureus (MRSA) | 0.3 - 1 µM |
| Vancomycin-intermediate S. aureus (VISA) | 0.3 µM |
| Vancomycin-resistant Enterococci (VRE) | 3 µM |
| Mycobacterium tuberculosis | 2 µM |
In Vitro Cytotoxicity
| Human Cell Line | IC50 | Assay Method |
| HeLa | 9.02 µM | SRB assay |
| HepG2 | 5.68 µM | SRB assay |
Safety and Toxicology Summary
Preclinical safety assessments in mice indicate that this compound is well-tolerated at therapeutically relevant oral doses.
-
Oral Dosing: No obvious signs of toxicity were observed in mice at oral doses of 10 mg/kg and 20 mg/kg.
-
Intravenous Dosing: A high intravenous dose of 20 mg/kg resulted in severe toxic effects.
Conclusion
This compound is a promising antibacterial agent with a favorable pharmacokinetic profile highlighted by its high oral bioavailability of approximately 63% in mice. This excellent absorption translates to proven in vivo efficacy in a murine model of systemic S. aureus infection, where oral administration significantly reduced bacterial burden. Its multi-targeted mechanism of action, involving the disruption of both menaquinone biosynthesis and protein secretion, may contribute to its potency and a low propensity for resistance development. While further studies are required to fully elucidate its safety and efficacy profile for potential clinical development, the current data establishes this compound as a strong candidate for a new class of orally administered antibiotics.
References
Initial Studies on PK150 Resistance Development in Bacteria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. PK150, a derivative of the anti-cancer drug sorafenib, has demonstrated potent antibacterial activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key characteristic of this compound is the observed lack of resistance development in laboratory studies.[1][3] This technical guide provides an in-depth overview of the initial studies concerning this compound and bacterial resistance. It summarizes key quantitative data, details experimental protocols used to assess resistance, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data on this compound Antibacterial Activity
This compound has shown significant activity against various Gram-positive bacteria, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against different bacterial species.
| Bacterial Strain | This compound MIC (µM) | Reference |
| Staphylococcus aureus NCTC 8325 | 0.3 | [4] |
| Vancomycin-resistant Enterococci (VRE) | 3 | [1][4] |
| Mycobacterium tuberculosis | 2 | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
Experimental Protocols for Resistance Development Studies
The lack of observable resistance to this compound was primarily evaluated using a multi-step resistance study involving serial passaging.
Serial Passage Resistance Assay
This method assesses the potential for bacteria to develop resistance over multiple generations when exposed to sub-inhibitory concentrations of an antimicrobial agent.[5]
Objective: To determine if bacteria develop resistance to this compound after repeated exposure.
Methodology:
-
Preparation of Bacterial Culture: A parental culture of S. aureus is prepared and grown to an exponential phase.[1][5]
-
Serial Dilution: A series of two-fold dilutions of this compound in a suitable broth medium is prepared in a multi-well plate.
-
Inoculation: The bacterial culture is diluted and inoculated into the wells containing the this compound dilutions.
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[1][5]
-
Serial Passaging: A sample of bacteria from the well containing the highest concentration of this compound that still permits growth (sub-MIC) is used to inoculate a fresh set of this compound dilutions.
-
Repetition: This process is repeated daily for an extended period (e.g., 27 days as in the cited study).[1]
-
Monitoring Resistance: The MIC is determined at each passage to monitor for any increase, which would indicate the development of resistance.[1]
Results: In studies with this compound, S. aureus cells were repeatedly passaged in the presence of various concentrations of the compound for 27 days.[1] Unlike control antibiotics such as ofloxacin, which showed a rapid increase in MIC, the MIC for this compound remained unchanged throughout the study, indicating a lack of resistance development.[1] Even the addition of a mutagen, ethyl methanesulfonate, did not induce resistance.[1]
Visualizing Workflows and Mechanisms
Experimental Workflow for Resistance Development
The following diagram illustrates the workflow for the serial passage assay used to evaluate the development of resistance to this compound.
Proposed Mechanism of Action of this compound
The lack of resistance to this compound is likely due to its polypharmacology, meaning it acts on multiple targets within the bacterial cell.[1][2] This multi-targeted approach makes it significantly more difficult for bacteria to develop resistance through single mutations.[3]
The proposed mechanism of action of this compound involves at least two key targets:
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone (B1232588) methyltransferase (MenG), an essential enzyme in the biosynthesis of menaquinone.[1][4] Menaquinone is crucial for the bacterial electron transport chain and energy metabolism.[1]
-
Dysregulation of Protein Secretion: this compound alters the activity of signal peptidase IB (SpsB), leading to the stimulation of protein secretion.[1][2] This disrupts the proper localization and function of proteins, potentially affecting cell wall maintenance and other essential processes.[3]
The following diagram illustrates this dual-target mechanism.
Discussion and Future Directions
The initial studies on this compound reveal a promising antibiotic candidate with a low propensity for resistance development.[1][2] The multi-targeted mechanism of action is a key advantage in an era of rapidly evolving antibiotic resistance.[3] Future research should focus on further elucidating the full spectrum of this compound's molecular targets and understanding the synergistic effects of its polypharmacology. In vivo studies in more complex infection models will be crucial to validate the clinical potential of this compound and to confirm the lack of resistance development in a host environment. Furthermore, a deeper investigation into the specific mutations that could potentially confer resistance, even at a low frequency, would provide a more complete understanding of its long-term viability as a therapeutic agent.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. This compound - 2BScientific [2bscientific.com]
- 5. emerypharma.com [emerypharma.com]
The Polypharmacology of PK150: A Multi-Pronged Approach to Combating Bacterial Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The development of novel antibiotics with unique mechanisms of action is paramount to addressing this crisis. PK150, a derivative of the anticancer drug sorafenib, has emerged as a promising antibacterial agent with potent activity against Gram-positive bacteria, including challenging phenotypes such as persister cells and biofilms[1][2]. A key characteristic of this compound is its polypharmacological profile, engaging multiple bacterial targets simultaneously. This multi-targeted approach is believed to be the reason for the observed lack of resistance development, a critical advantage over single-target antibiotics[1][3]. This technical guide provides an in-depth overview of the polypharmacology of this compound, its inhibitory effects on bacteria, and the experimental methodologies used to elucidate its mechanism of action.
Quantitative Analysis of Antibacterial Activity
This compound exhibits potent bactericidal activity against a range of Gram-positive pathogens while being inactive against Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that prevents visible bacterial growth[4][5][6][7].
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain/Species | Type | MIC (µM) | Reference(s) |
| Staphylococcus aureus NCTC 8325 | Methicillin-Susceptible S. aureus (MSSA) | 0.3 | [1] |
| Vancomycin-Resistant Enterococci (VRE) | - | 3 | [1] |
| Mycobacterium tuberculosis | - | 2 | [1] |
Table 2: Efficacy of this compound against S. aureus Persisters and Biofilms
| Assay | S. aureus Strain | This compound Concentration | Observed Effect | Reference(s) |
| Persister Cell Assay | ATCC 29213 | 2.4 µM (8-fold MIC) | Complete eradication of persister cells | [1] |
| Biofilm Eradication Assay | ATCC 29213 | Multiple concentrations tested | 80% reduction in biofilm after 24 hours | [1] |
The Dual-Action Mechanism of this compound
The robust antibacterial effect of this compound and the lack of observed resistance are attributed to its ability to simultaneously engage two distinct and essential bacterial processes: menaquinone biosynthesis and protein secretion[1][3]. This dual-action mechanism is a hallmark of its polypharmacology.
Inhibition of Menaquinone Biosynthesis
This compound interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG), a key enzyme in the menaquinone biosynthesis pathway[1][8]. Menaquinones are vital for electron transport and ATP generation in Gram-positive bacteria[2]. By disrupting this pathway, this compound effectively shuts down cellular energy production, leading to bacterial cell death.
Stimulation of Signal Peptidase IB (SpsB)
In a distinct and equally critical mode of action, this compound stimulates the activity of signal peptidase IB (SpsB)[1]. SpsB is an essential enzyme responsible for the processing and secretion of proteins across the bacterial cell membrane. The over-activation of SpsB by this compound leads to a dysregulation of protein secretion, causing an excessive release of proteins that control cell wall thickness. This ultimately compromises the integrity of the cell wall, leading to cell lysis and death[3].
Experimental Protocols
The elucidation of this compound's polypharmacology involved a series of key experiments. The detailed methodologies for these assays are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of this compound: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
This assay is performed to assess the bactericidal activity of this compound over time.
-
Bacterial Culture Preparation: An overnight culture of S. aureus is diluted in fresh CAMHB and grown to the mid-logarithmic phase.
-
Exposure to this compound: The bacterial culture is diluted to approximately 1 x 10^6 CFU/mL in CAMHB containing various concentrations of this compound (e.g., 1x, 4x, and 10x MIC).
-
Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted in phosphate-buffered saline (PBS) and plated on nutrient agar (B569324) plates. The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
Persister Cell Assay
This assay evaluates the ability of this compound to eradicate dormant, antibiotic-tolerant persister cells.
-
Generation of Persister Cells: A stationary-phase culture of S. aureus is treated with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin (B1669076) at 100x MIC) for 24 hours to eliminate growing cells, leaving a population enriched with persisters.
-
Washing and Resuspension: The persister cells are harvested by centrifugation, washed with PBS to remove the antibiotic, and resuspended in fresh medium.
-
Treatment with this compound: The persister cell suspension is treated with this compound at a concentration known to be effective (e.g., 8x MIC).
-
Viability Assessment: At various time points, aliquots are taken, serially diluted, and plated to determine the number of viable persister cells (CFU/mL).
Biofilm Eradication Assay
This assay measures the efficacy of this compound in disrupting established bacterial biofilms.
-
Biofilm Formation: S. aureus is grown in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours to allow for the formation of a mature biofilm.
-
Removal of Planktonic Cells: The medium containing non-adherent, planktonic bacteria is carefully removed, and the wells are washed with PBS.
-
Treatment with this compound: Fresh medium containing various concentrations of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Quantification of Biofilm: The medium is discarded, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of biofilm reduction is calculated relative to untreated controls.
Chemical Proteomics for Target Identification
Chemical proteomics was employed to identify the molecular targets of this compound within the bacterial cell.
-
Probe Synthesis: A chemical probe is synthesized by modifying the this compound molecule to include a photoreactive cross-linker and a reporter tag (e.g., an alkyne group for click chemistry).
-
Treatment of Bacterial Lysate: The chemical probe is incubated with a lysate of S. aureus cells.
-
Photocrosslinking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its protein targets.
-
Affinity Purification: The reporter tag on the probe is used to enrich the probe-protein complexes from the lysate using affinity chromatography (e.g., click chemistry to attach biotin (B1667282) followed by streptavidin affinity purification).
-
Mass Spectrometry: The enriched proteins are digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Target Validation: The identified protein candidates are then validated through genetic and biochemical methods to confirm their interaction with this compound and their role in its antibacterial activity.
Experimental and Drug Discovery Workflow
The discovery and characterization of this compound's antibacterial properties followed a logical and systematic workflow, beginning with the repurposing of an existing drug and culminating in the elucidation of its unique polypharmacological mechanism.
Conclusion
This compound represents a significant advancement in the search for novel antibiotics to combat resistant bacterial infections. Its polypharmacological profile, characterized by the dual targeting of menaquinone biosynthesis and protein secretion, offers a robust mechanism of action that circumvents the rapid development of resistance. The comprehensive experimental approach used to characterize this compound, from initial screening and chemical optimization to in-depth mechanistic studies, provides a valuable blueprint for future antibiotic discovery and development. The data and methodologies presented in this technical guide are intended to support researchers and drug development professionals in the ongoing effort to address the global challenge of antimicrobial resistance.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rational approach to discovering new persister control agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: In Vitro Antibacterial Susceptibility Testing of PK150
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a synthetic small molecule, an analog of the multi-kinase inhibitor sorafenib, which has demonstrated significant antibacterial activity, particularly against problematic Gram-positive pathogens.[1][2] Unlike many conventional antibiotics that target cell wall synthesis, this compound exhibits a multi-pronged mechanism of action. It disrupts bacterial protein secretion and inhibits an essential protein in the bacterial energy metabolism, making it a promising candidate for combating drug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Notably, resistance to this compound has not been observed to readily develop.[2] This document provides a detailed protocol for determining the in vitro antibacterial susceptibility of this compound using standardized methods.
Principle of the Method
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.[4] This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity is equivalent to or greater than the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Determination of Minimum Inhibitory Concentration (MIC)
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC of this compound.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of CAMHB and 100 µL of bacterial inoculum (no this compound).
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
Solvent Control: 100 µL of CAMHB with the highest concentration of DMSO used in the assay and 100 µL of bacterial inoculum.
-
-
Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, subculture 10-100 µL onto MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation
The following table provides illustrative MIC and MBC data for this compound against a panel of representative bacterial strains.
| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | Quality Control | 0.5 | 1 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Positive | Quality Control | 4 | 16 | 4 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | Quality Control | >64 | >64 | - | Inactive |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Quality Control | >64 | >64 | - | Inactive |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Visualizations
References
- 1. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacld.com [iacld.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of PK150
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a promising antibiotic compound that has demonstrated significant activity against drug-resistant strains of Staphylococcus aureus.[1][2] Its mechanism of action involves the dual targeting of two essential bacterial pathways: the interference with menaquinone biosynthesis and the dysregulation of protein secretion through the modulation of the signal peptidase SpsB.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method. The MIC is a critical parameter in antimicrobial drug development, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]
Data Presentation
The following table summarizes hypothetical MIC data for this compound against various strains of Staphylococcus aureus, including a quality control strain. This data is for illustrative purposes and actual results may vary.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC (µM) | Interpretation |
| S. aureus ATCC 29213 (QC) | 0.25 | 0.59 | Susceptible |
| Methicillin-Resistant S. aureus (MRSA) Isolate 1 | 0.5 | 1.18 | Susceptible |
| Methicillin-Resistant S. aureus (MRSA) Isolate 2 | 1 | 2.36 | Susceptible |
| Vancomycin-Intermediate S. aureus (VISA) Isolate 1 | 0.5 | 1.18 | Susceptible |
| Wild-Type S. aureus Isolate 1 | 0.25 | 0.59 | Susceptible |
Note: The molecular weight of this compound is approximately 423.4 g/mol . The interpretation of susceptibility is based on preclinical data and does not represent established clinical breakpoints.
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound is prepared to facilitate serial dilutions. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of Staphylococcus aureus.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus strain(s) of interest (e.g., ATCC 29213 for quality control)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipette
Protocol:
Day 1: Inoculum Preparation and Plate Inoculation
-
Bacterial Culture: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Inoculum Suspension: Suspend the selected colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.
Day 1: Serial Dilution of this compound
-
Prepare Intermediate Dilutions: Prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest concentration to be tested in the assay.
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.
-
Discard 100 µL from the last column containing the drug.
-
-
Controls:
-
Growth Control: One or more wells containing only CAMHB and the bacterial inoculum (no this compound).
-
Sterility Control: One or more wells containing only CAMHB (no bacteria or this compound).
-
Solvent Control: To ensure the final concentration of DMSO does not inhibit bacterial growth, a control well containing the highest concentration of DMSO used in the assay (without this compound) and the bacterial inoculum should be included. The final DMSO concentration should ideally be ≤1%.
-
Day 1: Inoculation and Incubation
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Day 2: Reading and Interpreting the MIC
-
Visual Inspection: After incubation, examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control well should be turbid. The sterility control well should be clear.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the known mechanisms of action of this compound in Staphylococcus aureus.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus type I signal peptidase: essential or not essential, that’s the question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I Signal Peptidase and Protein Secretion in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for a PK150 Biofilm Eradication Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the biofilm eradication potential of the compound PK150, particularly against Staphylococcus aureus. The protocols outlined below cover the formation of bacterial biofilms, treatment with this compound, and subsequent quantification of biofilm eradication. An optional protocol for a co-culture system is also included to evaluate the compound's efficacy in the presence of mammalian cells.
Overview and Principle
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The development of novel anti-biofilm agents is crucial. This compound has been identified as a potent compound with activity against drug-resistant Staphylococcus aureus, including the ability to eradicate established biofilms.[1] This document outlines the protocols to quantify the biofilm eradication efficacy of this compound using a standard crystal violet (CV) staining assay. The principle of this assay is that the CV dye stains the extracellular matrix and microbial cells of the biofilm, and the amount of retained dye is proportional to the biofilm biomass.
Key Experiments and Methodologies
Experiment 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound
This experiment aims to determine the lowest concentration of this compound required to eradicate a pre-formed S. aureus biofilm.
Experimental Workflow:
Caption: Workflow for the this compound Biofilm Eradication Assay.
Protocol:
-
Bacterial Culture Preparation:
-
Biofilm Formation:
-
Treatment with this compound:
-
After incubation, gently remove the culture medium from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.[2]
-
Prepare serial dilutions of this compound in fresh TSB.
-
Add 200 µL of the this compound dilutions to the wells containing the established biofilms. Include a vehicle control (e.g., DMSO in TSB if this compound is dissolved in DMSO) and a positive control (e.g., vancomycin).
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm Eradication (Crystal Violet Staining):
-
Discard the treatment solutions from the wells.
-
Wash the wells three times with PBS to remove any remaining planktonic cells and media components.[3]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[4]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Invert the plate and tap gently on a paper towel to remove excess water and allow the plate to air dry.[4]
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[4]
-
Measure the optical density (OD) at a wavelength between 570 nm and 595 nm using a microplate reader.[2]
-
Data Presentation:
The percentage of biofilm eradication can be calculated using the following formula:
% Eradication = [1 - (OD_treated / OD_untreated_control)] * 100
| Concentration of this compound (µM) | Mean OD (595 nm) | Standard Deviation | % Biofilm Eradication |
| 0 (Untreated Control) | 1.25 | 0.12 | 0 |
| 0.5 | 1.10 | 0.09 | 12 |
| 1.0 | 0.85 | 0.07 | 32 |
| 2.0 | 0.50 | 0.05 | 60 |
| 4.0 | 0.25 | 0.03 | 80 |
| 8.0 | 0.10 | 0.02 | 92 |
| Vancomycin (Control) | 1.15 | 0.10 | 8 |
| Negative Control (Broth) | 0.05 | 0.01 | - |
Note: Data presented are for illustrative purposes only.
Experiment 2: Co-culture of S. aureus Biofilm with a Mammalian Cell Line
This experiment evaluates the efficacy of this compound in a more biologically relevant model that includes host cells. A fibroblast cell line like L929 can be used.[5]
Logical Flow of Co-culture Experiment:
Caption: Workflow for the Co-culture Biofilm Eradication Assay.
Protocol:
-
Mammalian Cell Culture:
-
Seed a suitable mammalian cell line (e.g., fibroblasts) into a 24-well tissue culture plate at an appropriate density to achieve confluence within 24-48 hours.
-
Culture the cells in their recommended growth medium at 37°C in a humidified 5% CO₂ incubator.
-
-
Co-culture and Biofilm Formation:
-
Once the mammalian cells have formed a confluent monolayer, replace the culture medium with fresh medium.
-
Prepare an inoculum of S. aureus as described in section 2.1.
-
Infect the cell monolayer with S. aureus at a specific multiplicity of infection (MOI).
-
Incubate the co-culture for a designated period (e.g., 12-24 hours) to allow for biofilm formation on the cell layer.[5]
-
-
This compound Treatment and Viability Assessment:
-
After biofilm formation, gently wash the wells with PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing various concentrations of this compound.
-
Incubate for 24 hours.
-
Bacterial Viability (CFU Counting):
-
Lyse the mammalian cells with a gentle detergent (e.g., 0.1% Triton X-100) to release the biofilm bacteria.
-
Serially dilute the lysate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the colony-forming units (CFU) to determine the number of viable bacteria.
-
-
Mammalian Cell Viability:
-
In parallel wells, assess the viability of the mammalian cells using a standard method like the MTT assay.
-
-
Data Presentation:
Table 2: Effect of this compound on S. aureus Viability in Co-culture
| Treatment | Bacterial Viability (log10 CFU/mL) |
| Untreated Control | 7.5 |
| This compound (4 µM) | 4.2 |
| Vancomycin | 6.8 |
Table 3: Effect of this compound on Mammalian Cell Viability in Co-culture
| Treatment | Mammalian Cell Viability (%) |
| Uninfected Cells | 100 |
| Infected, Untreated | 65 |
| Infected, this compound (4 µM) | 85 |
Note: Data presented are for illustrative purposes only.
Materials and Reagents
-
Staphylococcus aureus strain (e.g., NCTC 8325)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Trypticase Soy Broth (TSB)
-
Glucose
-
This compound
-
Vancomycin (or other control antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet (0.1% solution)
-
Acetic Acid (30% solution)
-
Sterile 96-well and 24-well flat-bottom polystyrene plates
-
Appropriate mammalian cell culture medium and supplements
-
MTT reagent
-
Triton X-100
Conclusion
The described protocols provide a robust framework for evaluating the biofilm eradication properties of this compound against S. aureus. The crystal violet assay is a reliable, high-throughput method for quantifying biofilm biomass, while the co-culture model offers a more complex system to assess the compound's activity in the presence of host cells. These methodologies are essential for the pre-clinical development of new anti-biofilm agents.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjid.org.br [bjid.org.br]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Establishing a Mouse Infection Model for PK150 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). PK150, a novel antibacterial agent, has demonstrated potent activity against drug-resistant S. aureus.[1][2][3] This compound exhibits a unique dual mechanism of action, interfering with menaquinone biosynthesis and stimulating the activity of signal peptidase IB (SpsB), leading to bacterial cell death.[2][4] Furthermore, this compound has shown promising in vivo efficacy in a murine bloodstream infection model.
These application notes provide detailed protocols for establishing a robust and reproducible mouse model of systemic S. aureus infection to evaluate the in vivo efficacy of this compound. The included methodologies, data presentation guidelines, and visualizations will aid researchers in assessing the therapeutic potential of this and other novel anti-staphylococcal agents.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against S. aureus in a Murine Bloodstream Infection Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (CFU/g) - Liver (Mean ± SD) | Bacterial Load (CFU/g) - Heart (Mean ± SD) |
| Vehicle Control | - | Oral | 5.0 x 10^7 ± 1.2 x 10^7 | 2.5 x 10^6 ± 0.8 x 10^6 |
| This compound | 20 | Oral | 3.2 x 10^5 ± 0.9 x 10^5 | 1.8 x 10^4 ± 0.5 x 10^4 |
Note: Data is hypothetical and for illustrative purposes, based on findings that this compound significantly reduces bacterial loads.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) |
| Intravenous (IV) | 10 | 1.5 ± 0.3 | 0.08 | 5.8 ± 1.1 | - |
| Oral (PO) | 10 | 0.9 ± 0.2 | 2.0 | 3.7 ± 0.8 | ~63% |
| Oral (PO) | 20 | 1.8 ± 0.4 | 2.0 | 7.5 ± 1.5 | ~63% |
Note: This table compiles representative pharmacokinetic data. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Staphylococcus aureus Inoculum
Materials:
-
Staphylococcus aureus strain (e.g., SH1000, a standard laboratory strain, or a clinical MRSA isolate)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
From a frozen stock, streak the S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB in a 50 mL conical tube.
-
Incubate the culture at 37°C with shaking (200 rpm) overnight (16-18 hours).
-
The following day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the bacterial pellet twice with sterile, ice-cold PBS.
-
Resuspend the final pellet in a known volume of sterile PBS.
-
Determine the bacterial concentration (CFU/mL) by serial dilution and plating on TSA plates. Alternatively, use a hemocytometer for a rapid estimation.
-
Adjust the final concentration of the bacterial suspension with sterile PBS to the desired inoculum concentration for infection (e.g., 1 x 10^8 CFU/mL for intravenous injection). Keep the inoculum on ice until use.
Protocol 2: Murine Model of Systemic Staphylococcus aureus Infection
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Staphylococcus aureus inoculum (prepared as in Protocol 1)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restraints
-
Heating lamp (optional)
-
Sterile surgical instruments
-
70% ethanol
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment. Provide food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Infection:
-
Warm the mice, if necessary, using a heating lamp to dilate the lateral tail veins.
-
Place each mouse in a suitable restraint.
-
Disinfect the tail with 70% ethanol.
-
Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10^7 CFU) into the lateral tail vein using a 27-30 gauge needle.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), randomize the infected mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or the vehicle control via oral gavage.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and hunched posture.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 48 or 72 hours post-infection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically harvest target organs (e.g., liver, heart, kidneys, spleen).
-
Weigh each organ.
-
Homogenize the organs in a known volume of sterile PBS using a tissue homogenizer.
-
Perform serial dilutions of the tissue homogenates and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
Incubate plates at 37°C for 24-48 hours before counting colonies.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound mouse infection model.
Caption: this compound inhibits the menaquinone biosynthesis pathway in S. aureus.
Caption: this compound stimulates the activity of Signal Peptidase IB (SpsB).
References
- 1. Sorafenib analogue combats MRSA | Semantic Scholar [semanticscholar.org]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PK150 Activity Against MRSA Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro activity of PK150, a promising antimicrobial agent, against Methicillin-Resistant Staphylococcus aureus (MRSA). The following protocols are based on established methodologies and are intended to assist researchers in evaluating the efficacy of this compound and similar compounds.
Introduction to this compound
This compound is a potent analog of the anti-cancer drug sorafenib, identified through a repurposing screen of human kinase inhibitors.[1][2] It exhibits significant antibacterial activity against a range of pathogenic bacteria, including MRSA, at sub-micromolar concentrations.[1][3] Notably, this compound is also effective against challenging bacterial persisters and established biofilms, and it does not readily induce resistance in vitro.[1][4]
The mechanism of action of this compound is multifactorial, a characteristic that likely contributes to its robust activity and low resistance potential.[1][2] It has been shown to interfere with menaquinone biosynthesis by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG) and to stimulate protein secretion by altering the activity of signal peptidase IB (SpsB).[1][2][5] This polypharmacological profile makes this compound a compelling candidate for further investigation and development.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various S. aureus strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Strain | Strain Type | This compound MIC (µM) | Reference |
| S. aureus NCTC 8325 | Methicillin-Sensitive S. aureus (MSSA) | 0.3 | [3] |
| MRSA | Methicillin-Resistant S. aureus | 0.3 - 1.0 | [5] |
| VISA | Vancomycin-Intermediate S. aureus | 0.3 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound against MRSA.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound stock solution (in DMSO)
-
MRSA strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
-
Ensure the final concentration of DMSO is not inhibitory to bacterial growth (typically ≤1%).
-
Include a positive control (no drug) and a negative control (no bacteria) for each plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Figure 1: Workflow for MIC Determination.
Protocol 2: Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
MRSA strain in exponential growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the MRSA strain in CAMHB.
-
Dilute the overnight culture into fresh CAMHB and incubate to reach the exponential growth phase (typically 2-6 hours).
-
Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube (no this compound).
-
Inoculate each tube with the prepared MRSA suspension.
-
-
Time-Point Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on plates containing 30-300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Figure 2: Experimental Workflow for Time-Kill Assay.
Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to eradicate pre-formed MRSA biofilms.
Materials:
-
This compound stock solution
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (optional, to promote biofilm formation)
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of MRSA in TSB.
-
Dilute the culture 1:100 in fresh TSB (with or without glucose).
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
This compound Treatment:
-
Gently remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Wash the wells carefully with PBS to remove any remaining planktonic cells, leaving the attached biofilm.
-
Add 200 µL of fresh media containing various concentrations of this compound to the wells.
-
Include a control group with media only (no this compound).
-
Incubate the plate at 37°C for 24 hours.
-
-
Biofilm Staining and Quantification:
-
Aspirate the media and wash the wells with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570-595 nm using a plate reader.[8]
-
-
Data Analysis:
-
The absorbance is proportional to the amount of biofilm. Calculate the percentage of biofilm reduction compared to the untreated control.
-
Figure 3: Workflow for Biofilm Eradication Assay.
Protocol 4: Assessment of Activity Against Persister Cells
This protocol outlines a method to generate and assess the activity of this compound against MRSA persister cells.
Materials:
-
This compound stock solution
-
Ciprofloxacin (B1669076) or other bactericidal antibiotic to induce persisters
-
MRSA strain
-
CAMHB or TSB
-
Sterile culture tubes and plates
-
Centrifuge
Procedure:
-
Generation of Persister Cells:
-
Grow an MRSA culture to the stationary phase (e.g., 16-24 hours).[2]
-
Treat the stationary phase culture with a high concentration of a bactericidal antibiotic like ciprofloxacin (e.g., 100x MIC) for a defined period (e.g., 4-24 hours) to kill the actively growing cells.[2][6]
-
Harvest the remaining cells (enriched in persisters) by centrifugation.
-
Wash the cell pellet multiple times with sterile PBS to remove the antibiotic.
-
Resuspend the persister-enriched population in fresh media.
-
-
This compound Treatment of Persister Cells:
-
Expose the persister cell suspension to various concentrations of this compound.
-
Include a no-drug control.
-
Incubate at 37°C with shaking.
-
-
Quantification of Persister Cell Viability:
-
At different time points, take aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL) as described in the time-kill assay protocol.
-
-
Data Analysis:
-
Compare the reduction in CFU/mL in this compound-treated samples to the no-drug control to determine the efficacy of this compound in eradicating persister cells.
-
Mechanism of Action of this compound in MRSA
This compound exerts its antibacterial effect through a multi-targeted approach.
Figure 4: Proposed Mechanism of Action of this compound in MRSA.
By inhibiting MenG, this compound disrupts the synthesis of menaquinone, a vital component of the bacterial electron transport chain, thereby interfering with energy production.[1][5] Simultaneously, by altering the activity of SpsB, this compound dysregulates protein secretion, which can impact cell wall maintenance and other essential processes.[1][4][5] This dual-action mechanism is believed to be key to its potent bactericidal activity and its ability to circumvent resistance development.[1]
References
In Vivo Dosing Strategies for PK150: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a synthetic small molecule analog of the multi-kinase inhibitor sorafenib. Extensive research has demonstrated its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action in bacteria involves the inhibition of menaquinone biosynthesis and the alteration of signal peptidase IB activity.[1][4] While initially investigated in the context of kinase inhibition due to its structural similarity to sorafenib, current scientific literature does not provide direct evidence of this compound acting as a small molecule binder of 14-3-3 proteins. This document provides detailed application notes and protocols for in vivo dosing strategies of this compound in animal models based on its established antibacterial properties.
Separately, this document will provide a brief overview of 14-3-3 proteins as therapeutic targets and general approaches to their inhibition in animal models.
This compound: In Vivo Dosing and Pharmacokinetics as an Antibacterial Agent
This compound has shown efficacy in murine models of bacterial infection. The following tables summarize the available quantitative data on its pharmacokinetics and dosing in mice.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg i.v. | 10 mg/kg p.o. | 20 mg/kg p.o. |
| Half-life (T1/2) | 11.69 ± 1.5 h | 9.67 ± 0.2 h | 9.37 ± 0.5 h |
| Oral Bioavailability (F) | - | ~63% | ~63% |
Data compiled from studies on the antibacterial efficacy of this compound.
Table 2: In Vivo Dosing of this compound in Murine Infection Models
| Animal Model | Dosing Route | Dose | Efficacy | Reference |
| Murine bloodstream infection (MSSA) | Oral (p.o.) | 20 mg/kg | Significantly reduced bacterial loads in liver and heart | |
| Neutropenic mouse thigh (MRSA) | Not specified | Not specified | In vivo efficacy demonstrated |
Note on Toxicity: Intravenous (i.v.) administration of this compound at 20 mg/kg has been reported to cause severe toxic effects in mice and should be avoided. Oral administration at 10 and 20 mg/kg did not show obvious signs of toxicity.
Experimental Protocols for this compound In Vivo Studies
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Staphylococcus aureus Bloodstream Infection
This protocol outlines a typical experiment to assess the in vivo antibacterial efficacy of this compound.
1. Animal Model:
-
6-8 week old female BALB/c mice.
2. Bacterial Strain:
-
Methicillin-sensitive Staphylococcus aureus (MSSA), e.g., strain SH1000.
3. Bacterial Culture Preparation:
-
Streak the S. aureus strain on a tryptic soy agar (B569324) (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of tryptic soy broth (TSB) and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration for infection (e.g., 1 x 108 CFU/mL).
4. Infection Procedure:
-
Inject mice intravenously (i.v.) via the tail vein with 100 µL of the bacterial suspension (e.g., 1 x 107 CFU/mouse).
5. This compound Formulation and Administration:
-
Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 20% DMSO, 40% PEG 400, and 40% water. The final formulation should be a homogenous suspension or solution.
-
Administration: At a specified time post-infection (e.g., 2 hours), administer this compound orally (p.o.) by gavage at the desired dose (e.g., 20 mg/kg). A vehicle control group should receive the formulation without this compound.
6. Monitoring and Sample Collection:
-
Monitor the health of the animals daily.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically harvest organs (e.g., liver, heart, kidneys, and spleen).
7. Determination of Bacterial Load:
-
Weigh the harvested organs and homogenize them in sterile PBS.
-
Prepare serial dilutions of the tissue homogenates in PBS.
-
Plate the dilutions onto TSA plates and incubate overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/gram of tissue).
8. Data Analysis:
-
Compare the bacterial loads in the organs of the this compound-treated group to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed reduction in bacterial burden.
This compound Mechanism of Action in Bacteria
The antibacterial effect of this compound is attributed to its multi-target mechanism within bacterial cells.
This compound antibacterial mechanism of action.
Overview of 14-3-3 Proteins and Their Inhibition
While this compound's primary described role is as an antibacterial agent, the initial query suggested an interest in its potential as a 14-3-3 protein binder. 14-3-3 proteins are a family of highly conserved regulatory molecules in eukaryotes that bind to phosphorylated serine and threonine motifs on a wide variety of target proteins. This interaction can modulate the target protein's conformation, stability, enzymatic activity, and subcellular localization. Consequently, 14-3-3 proteins are involved in numerous critical cellular processes, including signal transduction, cell cycle control, and apoptosis.
Dysregulation of 14-3-3 protein interactions has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. Inhibition of 14-3-3 protein-protein interactions (PPIs) is a strategy being explored for therapeutic intervention.
In Vivo Models of 14-3-3 Inhibition
In vivo studies of 14-3-3 function often utilize peptide inhibitors, such as difopein , a dimeric version of the R18 peptide that binds with high affinity to the ligand-binding groove of 14-3-3 proteins. These inhibitors are typically introduced into animal models through genetic expression (e.g., in transgenic mice) to achieve systemic or tissue-specific inhibition of 14-3-3 functions. These models have been instrumental in elucidating the role of 14-3-3 proteins in complex physiological and pathological processes.
General 14-3-3 Signaling Pathway
The following diagram illustrates a generalized signaling pathway involving 14-3-3 proteins, where they act as key regulators of downstream cellular events.
A generalized 14-3-3 signaling pathway.
Conclusion
This compound is a promising antibacterial agent with demonstrated in vivo efficacy and favorable oral bioavailability in murine models. The provided protocols offer a framework for further preclinical evaluation of its antibacterial properties. While the current body of scientific literature does not support a role for this compound as a direct inhibitor of 14-3-3 proteins, the study of 14-3-3 inhibition remains a critical area of research, with genetic models providing key insights into their function in health and disease. Researchers interested in 14-3-3 modulation should consider established inhibitors and methodologies as described in the relevant literature.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - 2BScientific [2bscientific.com]
Application Notes and Protocols for Evaluating PK150's Impact on Bacterial Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the effects of the antimicrobial compound PK150 on bacterial membrane integrity. The protocols detailed herein are designed to deliver robust and reproducible data for researchers investigating the mechanism of action of this compound and similar antimicrobial agents.
Introduction
This compound is a promising antimicrobial compound that has demonstrated significant activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique dual-action mechanism, which involves the inhibition of demethylmenaquinone (B1232588) methyltransferase (MenG) and the activation of signal peptidase IB (SpsB), ultimately leads to a catastrophic failure of bacterial membrane integrity and cell death.[1] This document outlines key experimental procedures to quantify and visualize the impact of this compound on the bacterial cell membrane.
Data Presentation
While specific quantitative data for this compound's effects are emerging, the following tables are provided as templates for researchers to collate their experimental findings in a structured format. One study has noted that this compound enhances membrane permeability in a concentration- and time-dependent fashion.[1] Another key finding is that this compound can induce up to a 3-fold overactivation of SpsB, leading to dysregulated protein secretion and subsequent cell-wall degradation.[2]
Table 1: SYTOX™ Green Membrane Permeability Assay
| This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Membrane Permeabilization |
| 0 (Control) | 0 | 0 | ||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| X | 15 | |||
| 30 | ||||
| 60 | ||||
| 2X | 15 | |||
| 30 | ||||
| 60 | ||||
| Positive Control | 60 | 100 |
Table 2: Membrane Potential Assay using DiSC₃(5)
| This compound Concentration (µM) | Incubation Time (min) | Change in Fluorescence (%) | Standard Deviation | % Depolarization |
| 0 (Control) | 0 | 0 | 0 | |
| 5 | ||||
| 15 | ||||
| 30 | ||||
| X | 5 | |||
| 15 | ||||
| 30 | ||||
| 2X | 5 | |||
| 15 | ||||
| 30 | ||||
| Positive Control | 30 | 100 |
Table 3: Extracellular ATP Leakage Assay
| This compound Concentration (µM) | Incubation Time (min) | Luminescence (RLU) | Standard Deviation | % ATP Leakage |
| 0 (Control) | 0 | 0 | ||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| X | 15 | |||
| 30 | ||||
| 60 | ||||
| 2X | 15 | |||
| 30 | ||||
| 60 | ||||
| Positive Control | 60 | 100 |
Experimental Protocols
Membrane Permeability Assessment using SYTOX™ Green
Principle: SYTOX™ Green is a high-affinity nucleic acid stain that is impermeant to live cells with intact membranes. Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in mid-logarithmic growth phase
-
This compound stock solution
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes at room temperature.
-
Aliquot 100 µL of the stained bacterial suspension into the wells of a 96-well microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for maximum permeabilization (e.g., 70% isopropanol).
-
Measure fluorescence immediately and at desired time intervals (e.g., 15, 30, 60 minutes) using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculate the percentage of membrane permeabilization relative to the positive control.
Analysis of Membrane Potential using DiSC₃(5)
Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a lipophilic cation that accumulates in the polarized membranes of healthy bacterial cells, leading to self-quenching of its fluorescence. Depolarization of the membrane potential results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
DiSC₃(5) stock solution (in DMSO)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
Valinomycin (positive control for depolarization)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Harvest and wash bacterial cells as described in the SYTOX™ Green protocol.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Aliquot 100 µL of the stained suspension into microplate wells.
-
Add varying concentrations of this compound. Include a vehicle control and a positive control (e.g., 1 µM valinomycin).
-
Monitor fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.
-
Express the change in fluorescence as a percentage of the depolarization achieved with the positive control.
Measurement of ATP Leakage
Principle: Damage to the bacterial cell membrane results in the leakage of intracellular components, including adenosine (B11128) triphosphate (ATP), into the extracellular medium. This extracellular ATP can be quantified using a luciferase-based assay.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
ATP-free buffer (e.g., PBS)
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
-
Luminometer or microplate reader with luminescence detection capabilities
-
Opaque-walled 96-well microplates
Protocol:
-
Harvest and wash bacterial cells, resuspending them in ATP-free buffer to an OD₆₀₀ of 0.5.
-
Aliquot 50 µL of the cell suspension into the wells of an opaque-walled microplate.
-
Add 50 µL of varying concentrations of this compound. Include a vehicle control and a positive control for complete lysis (e.g., a cell-lysing agent).
-
Incubate for the desired time points.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix and incubate according to the manufacturer's instructions (typically 5 minutes at room temperature).
-
Measure luminescence.
-
Calculate the percentage of ATP leakage relative to the positive control.
Signaling Pathways and Experimental Workflows
The dual-action mechanism of this compound targets two distinct but vital cellular processes, both of which contribute to the loss of membrane integrity.
This compound's Impact on Menaquinone Biosynthesis
This compound inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. Menaquinones are essential electron carriers in the bacterial electron transport chain, crucial for generating and maintaining the proton motive force across the cell membrane. Disruption of this pathway leads to a collapse of the membrane potential, a critical component of membrane integrity.
Caption: this compound inhibits MenG, disrupting menaquinone synthesis and membrane potential.
This compound's Activation of Signal Peptidase IB (SpsB)
This compound acts as an activator of Signal Peptidase IB (SpsB), an enzyme responsible for cleaving signal peptides from secreted proteins.[2] Hyperactivation of SpsB leads to uncontrolled protein secretion, including the dysregulation of autolysins, which are enzymes that degrade the cell wall.[3] This uncontrolled degradation weakens the cell wall, contributing to membrane blebbing and eventual cell lysis.
Caption: this compound activates SpsB, causing uncontrolled secretion and cell lysis.
Experimental Workflow for Assessing Membrane Integrity
The following diagram illustrates a logical workflow for a comprehensive evaluation of this compound's impact on bacterial membrane integrity, incorporating the assays described in this document.
Caption: Workflow for evaluating this compound's effect on bacterial membrane integrity.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the mechanism of small molecule induced activation of Staphylococcus aureus signal peptidase IB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystal Violet Assay-Based Biofilm Quantification
Abstract
This document provides a detailed protocol for the quantification of bacterial biofilms using the crystal violet assay. The method described is a robust and widely used technique for assessing biofilm mass in a 96-well plate format, making it suitable for moderate to high-throughput screening applications. While the user specified "PK150," this designation is ambiguous. It may refer to the antibacterial compound this compound, which is tested against biofilms, or it could be a specific bacterial strain designation.[1] Given this ambiguity, the following protocol is presented as a general method adaptable to various bacterial species and includes specific notes for Porphyromonas gingivalis, a common oral bacterium studied for its biofilm-forming capabilities.[2][3][4]
Introduction
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, adherent to a surface.[5][6] These communities are a significant concern in clinical and industrial settings due to their increased resistance to antimicrobial agents.[5] The crystal violet assay is a simple, reliable, and inexpensive method for quantifying the total biomass of a biofilm.[7][8] The principle of the assay involves staining the biofilm with crystal violet, a basic dye that binds to the negatively charged components of the extracellular matrix and the bacterial cells themselves.[9] After washing away the excess unbound dye, the crystal violet retained by the biofilm is solubilized, and the absorbance is measured, which is directly proportional to the biofilm mass.[10][11]
Experimental Protocol
This protocol is designed for a 96-well microtiter plate format. All steps should be performed under aseptic conditions.
Materials and Reagents
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Porphyromonas gingivalis ATCC 33277)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose for S. aureus, or Brain Heart Infusion broth for P. gingivalis)[3][5]
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol (B145695) for solubilization[10][12]
-
Microplate reader capable of measuring absorbance at 570-600 nm[12][13]
Reagent Preparation
-
0.1% Crystal Violet Solution: Dissolve 0.1 g of crystal violet powder in 100 mL of deionized water. Filter through a 0.22 µm filter to remove any undissolved particles.
-
30% Acetic Acid Solution: Add 30 mL of glacial acetic acid to 70 mL of deionized water.
Biofilm Formation
-
Bacterial Culture Preparation: Inoculate the bacterial strain into 5 mL of the appropriate growth medium and incubate overnight under optimal conditions (e.g., 37°C, anaerobically for P. gingivalis).[3][14]
-
Culture Dilution: Dilute the overnight culture in fresh growth medium to a desired optical density (OD), typically an OD600 of 0.1, or a 1:100 dilution.[14][15]
-
Inoculation of Microtiter Plate: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. It is recommended to leave the outer wells of the plate filled with sterile PBS or medium to avoid edge effects.[12]
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal temperature for the specific bacterium (e.g., 37°C).[7][14]
Crystal Violet Staining and Quantification
-
Removal of Planktonic Cells: Carefully aspirate or decant the medium from each well to remove non-adherent, planktonic bacteria.[15]
-
Washing: Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells. Be careful not to dislodge the biofilm.[12][16]
-
Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 30-60 minutes. This step helps to adhere the biofilm to the well surface.[12]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7][10]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear. This can be done by submerging the plate in a container of water and shaking out the excess. Repeat this step 2-3 times.[15]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely, or dry in a laminar flow cabinet for 15 minutes.[13][16]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.[10][14]
-
Absorbance Measurement: Transfer 125-200 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[10][13] Measure the optical density at a wavelength between 570 nm and 600 nm using a microplate reader.[13][16]
Data Presentation
The absorbance values are directly proportional to the amount of biofilm formed. Data should be presented clearly, often as averages of multiple replicates with standard deviations.
Table 1: Biofilm Formation of Different Bacterial Strains
| Bacterial Strain | Mean OD 595nm | Standard Deviation |
| Strain A | 0.854 | 0.067 |
| Strain B | 1.231 | 0.102 |
| Strain C | 0.423 | 0.035 |
| Negative Control | 0.052 | 0.004 |
Table 2: Effect of an Antimicrobial Agent on Biofilm Formation
| Treatment Concentration (µg/mL) | Mean OD 595nm | Standard Deviation | % Inhibition |
| 0 (Control) | 1.150 | 0.098 | 0% |
| 10 | 0.920 | 0.075 | 20.0% |
| 50 | 0.575 | 0.049 | 50.0% |
| 100 | 0.230 | 0.021 | 80.0% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the crystal violet assay for biofilm quantification.
Signaling Pathway (Hypothetical Example for Biofilm Regulation)
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Porphyromonas gingivalis Biofilm by Oxantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. The regulation of Porphyromonas gingivalis biofilm formation by ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 11. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal violet assay [bio-protocol.org]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. static.igem.org [static.igem.org]
- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Kill Kinetics Assay for Determining PK150 Bactericidal Activity
Introduction
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the development of novel antimicrobial agents. PK150, a synthetic analogue of the kinase inhibitor sorafenib, has demonstrated potent antibacterial activity against several pathogenic Gram-positive bacteria, including MRSA.[1][2] Understanding the pharmacodynamics of a new antimicrobial, specifically its rate and extent of bacterial killing, is crucial for its preclinical development. The time-kill kinetics assay is the gold standard in vitro method for evaluating whether an antimicrobial agent exhibits bactericidal (killing) or bacteriostatic (inhibitory) activity over time.[3][4]
This application note provides a detailed protocol for performing a time-kill kinetics assay to characterize the bactericidal activity of this compound against Staphylococcus aureus. The outlined methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is intended for researchers, scientists, and drug development professionals.[4][5]
Principle of the Assay
A standardized inoculum of bacteria is introduced to various concentrations of this compound, typically based on its predetermined Minimum Inhibitory Concentration (MIC). The bacterial suspension is then incubated, and at specific time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed to quantify the number of viable bacteria by plating and colony counting. The results are plotted as the logarithm of colony-forming units per milliliter (log10 CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the CFU/mL from the initial inoculum.[3][4]
Key Applications
-
Determination of Bactericidal vs. Bacteriostatic Activity: Clearly differentiates whether this compound actively kills bacteria or merely inhibits their proliferation.[6][7]
-
Pharmacodynamic Characterization: Provides essential data on the concentration- and time-dependent killing kinetics of this compound.
-
Preclinical Drug Development: Generates critical data to support the selection of promising drug candidates and inform the design of subsequent in vivo efficacy studies.[8]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a relevant MRSA strain)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)
-
Buffers: Sterile Phosphate-Buffered Saline (PBS)
-
Control Antibiotics: Vancomycin (bactericidal control), Linezolid (bacteriostatic control)
-
Equipment:
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator with shaking capabilities (37°C)
-
Spiral plater or spread plates
-
Colony counter
-
Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[4]
-
-
Assay Setup:
-
Prepare sterile culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a "growth control" tube containing only the bacterial inoculum in CAMHB without any antimicrobial agent.
-
Prepare tubes with control antibiotics (Vancomycin and Linezolid) at concentrations relative to their MICs.
-
Add the prepared bacterial inoculum to each tube to achieve the final desired starting density.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS to prevent drug carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration to generate time-kill curves.
-
Determine the change in log10 CFU/mL relative to the initial inoculum (time 0). A ≥3-log10 reduction indicates bactericidal activity.
-
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison.
Table 1: Time-Kill Kinetics of this compound against S. aureus
| Treatment Group | Concentration (µM) | \multicolumn{6}{c|}{Mean Log10 CFU/mL ± SD at Time (hours)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | | 0 | 2 | 4 | 6 | 8 | 24 | | Growth Control | 0 | 5.7 ± 0.1 | 6.5 ± 0.2 | 7.8 ± 0.1 | 8.5 ± 0.2 | 8.9 ± 0.1 | 9.2 ± 0.2 | | this compound | 0.15 (0.5x MIC) | 5.7 ± 0.1 | 5.5 ± 0.2 | 5.3 ± 0.1 | 5.1 ± 0.2 | 5.0 ± 0.1 | 5.5 ± 0.3 | | this compound | 0.3 (1x MIC) | 5.7 ± 0.1 | 4.8 ± 0.2 | 3.9 ± 0.1 | 3.1 ± 0.2 | <2.0 | <2.0 | | this compound | 0.6 (2x MIC) | 5.7 ± 0.1 | 3.5 ± 0.1 | <2.0 | <2.0 | <2.0 | <2.0 | | this compound | 1.2 (4x MIC) | 5.7 ± 0.1 | <2.0 | <2.0 | <2.0 | <2.0 | <2.0 | | Vancomycin | 1x MIC | 5.7 ± 0.1 | 4.9 ± 0.2 | 4.1 ± 0.1 | 3.5 ± 0.2 | 2.8 ± 0.1 | <2.0 | | Linezolid | 1x MIC | 5.7 ± 0.1 | 5.6 ± 0.2 | 5.5 ± 0.1 | 5.4 ± 0.2 | 5.3 ± 0.1 | 5.2 ± 0.2 |
Note: Data presented are hypothetical and for illustrative purposes only. The lower limit of detection is assumed to be 100 CFU/mL (<2.0 log10 CFU/mL).
Visualizations
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Logical flow for interpreting time-kill assay results.
Conclusion
The time-kill kinetics assay is an indispensable tool for characterizing the bactericidal or bacteriostatic properties of novel antimicrobial compounds like this compound. This application note provides a comprehensive and detailed protocol that, when followed, will yield robust and reproducible data on the killing kinetics of this compound against S. aureus. The resulting information is critical for making informed decisions in the drug development pipeline and for understanding the potential therapeutic efficacy of this compound in combating infections caused by pathogenic Gram-positive bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PK150 In Vitro Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with PK150 in in vitro assays. The following sections address common questions and challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use newly opened, high-purity DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[3]
-
Use a Co-solvent System: For challenging applications, a co-solvent system can enhance solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and may be adapted for in vitro work.[1]
-
Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and adding the DMSO stock solution dropwise while vortexing can improve dispersion and prevent precipitation.[3]
-
Sonication: If precipitation occurs during stock solution preparation or dilution, gentle sonication can help redissolve the compound.[1]
Q3: Are there alternative solvents to DMSO for this compound?
A3: this compound is also soluble in ethanol (B145695).[2] However, like DMSO, it's crucial to determine the tolerance of your specific cell line or assay to the final ethanol concentration. Always include a vehicle control in your experiments to account for any solvent-induced effects.[3] this compound is considered insoluble in water.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is an analog of Sorafenib.[1][2] In bacteria, particularly Staphylococcus aureus, its mode of action involves interfering with menaquinone biosynthesis by inhibiting demethylmenaquinone (B1232588) methyltransferase and altering the activity of signal peptidase IB (SpsB), leading to a disruption in protein secretion.[4] It binds to an allosteric pocket of SpsB, enhancing its enzymatic activity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | Decrease the final concentration of the compound. Utilize a co-solvent system (e.g., with PEG300 and Tween-80).[1] Consider using solubility enhancers like cyclodextrins.[3] |
| Visible particles in the stock solution. | Incomplete dissolution. | Use ultrasonic agitation to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO.[2] |
| Variability in experimental results. | The compound may be aggregating at the tested concentrations, leading to inconsistent activity. | Visually inspect solutions for any cloudiness. If possible, use techniques like dynamic light scattering (DLS) to check for aggregates.[3] Test a range of concentrations to find the optimal solubility window. |
| High background or non-specific effects in the assay. | The solvent (vehicle) is affecting the assay readout. | Always run a vehicle control with the same final concentration of solvent(s) used for the test compound.[3] Aim for the lowest possible final solvent concentration. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (633.42 mM) | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO. | [1] |
| DMSO | 79 mg/mL (200.16 mM) | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Ethanol | 79 mg/mL | [2] | |
| Water | Insoluble | [2] |
Table 2: Example Formulations for In Vivo Studies (Adaptable for In Vitro)
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.27 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.27 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (M.W. 394.44 g/mol ), add 253.5 µL of DMSO.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If needed, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[3]
-
Continue mixing for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before applying it to your assay.
-
Crucially , prepare a vehicle control by adding the same volume of DMSO to the medium without the compound.
Visualizations
Caption: Workflow for solubilizing this compound for in vitro experiments.
Caption: Putative signaling pathways inhibited by this compound in mammalian cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Efficacy of Small Molecule Inhibitors
Disclaimer: The following technical support guide addresses strategies to enhance the in vivo efficacy of small molecule inhibitors in a cancer research context. Initial searches for "PK150" in the context of cancer immunotherapy or as a PD-1/PD-L1 inhibitor did not yield supporting scientific literature. Current research primarily identifies this compound as an antibiotic candidate with a mechanism of action against drug-resistant bacteria.[1][2] Therefore, this guide will focus on general principles and strategies applicable to small molecule inhibitors in oncology drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing poor in vivo efficacy with our small molecule inhibitor despite good in vitro potency. What are the common reasons for this discrepancy?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetic (PK) Properties: The compound may have poor absorption, rapid metabolism and clearance, or low bioavailability, preventing it from reaching the tumor at a sufficient concentration and for a sufficient duration.[3]
-
Poor Tumor Penetration: The small molecule may not effectively penetrate the tumor tissue to reach its target.[4][5]
-
Off-Target Toxicities: The compound might cause toxicity at doses required for anti-tumor activity, limiting the achievable therapeutic window.
-
Tumor Microenvironment (TME): The unique conditions of the TME, such as hypoxia or acidic pH, can alter drug activity or lead to drug resistance.
-
Development of Resistance: Cancer cells can develop resistance to the inhibitor through various mechanisms.
Q2: How can we improve the pharmacokinetic profile of our lead compound?
A2: Improving the PK profile often involves medicinal chemistry efforts to modify the compound's structure. Key strategies include:
-
Increasing Solubility: Modifications to enhance aqueous solubility can improve absorption.
-
Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are prone to rapid metabolism can increase its half-life.
-
Optimizing Lipophilicity: Fine-tuning the balance between hydrophilicity and lipophilicity is crucial for both absorption and cell permeability.
-
Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in vivo. This can improve solubility, absorption, and tumor-specific delivery.
Q3: What are the key considerations for selecting an appropriate in vivo cancer model?
A3: The choice of an in vivo model is critical for accurately assessing the efficacy of a small molecule inhibitor. Important factors to consider include:
-
Model Type:
-
Xenografts: Human cancer cell lines implanted in immunocompromised mice. These are useful for initial efficacy studies but lack an intact immune system.
-
Syngeneic Models: Mouse tumor cell lines implanted in immunocompetent mice of the same strain. These are essential for evaluating immunotherapies.
-
Patient-Derived Xenografts (PDXs): Tumors from patients implanted in immunocompromised mice. These models often better represent the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors that mimic human cancers.
-
-
Target Expression: Ensure that the chosen cell line or model expresses the target of your small molecule inhibitor at relevant levels.
-
Study Endpoints: Define clear primary and secondary endpoints, such as tumor growth inhibition, survival, or specific biomarker changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variance in tumor growth within treatment groups. | Inconsistent tumor cell implantation; variability in animal health; inaccurate dosing. | Refine surgical/implantation techniques; ensure animal health and uniform age/weight; verify dosing solution stability and accuracy of administration. |
| No significant tumor growth inhibition at the maximum tolerated dose (MTD). | Poor PK profile; low tumor penetration; target not essential for tumor growth in vivo; rapid development of resistance. | Conduct PK/PD studies to confirm target engagement in the tumor; re-evaluate the therapeutic rationale with different in vivo models; consider combination therapies. |
| Significant animal weight loss or signs of toxicity. | Off-target effects of the compound; on-target toxicity in normal tissues. | Perform toxicology studies to identify affected organs; consider formulation changes or alternative dosing schedules (e.g., intermittent dosing) to manage toxicity; explore prodrug strategies to improve tumor selectivity. |
| Initial tumor regression followed by relapse. | Development of acquired resistance. | Analyze relapsed tumors for resistance mechanisms (e.g., target mutation, pathway upregulation); investigate combination therapies to overcome resistance. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD/SCID or nude mice) for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Treatment Administration: Administer the small molecule inhibitor and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and any other relevant endpoints.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Preparation: Use healthy mice of the appropriate strain.
-
Compound Administration: Administer a single dose of the small molecule inhibitor via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein, retro-orbital).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Signaling Pathways and Workflows
Caption: PD-1/PD-L1 signaling pathway and points of intervention for small molecule inhibitors.
Caption: Experimental workflow for preclinical development of a small molecule inhibitor.
References
- 1. In vivo PK for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of PK150 in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of PK150 in eukaryotic cells.
Disclaimer: this compound is a known analog of the multi-kinase inhibitor Sorafenib and has been primarily investigated for its antibacterial properties.[1] Its mechanism of action and target profile in eukaryotic cells are not yet fully characterized. This guide is predicated on the hypothesis that this compound may exhibit similar polypharmacology to Sorafenib, likely targeting various protein kinases.
Frequently Asked Questions (FAQs)
Q1: What is the probable intended target of this compound in eukaryotic cells?
A1: Given that this compound is an analog of Sorafenib, its intended targets in eukaryotic cells are likely to be similar. Sorafenib is a multi-kinase inhibitor known to target several kinases involved in tumor progression and angiogenesis, including RAF kinases (BRAF and c-RAF), Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), and Platelet-Derived Growth Factor Receptor (PDGFR-β).[2] Therefore, it is reasonable to hypothesize that this compound also functions as a kinase inhibitor.
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
A2: Off-target effects occur when a compound interacts with unintended molecules, which can lead to misinterpretation of experimental results and potential toxicity.[3] For a kinase inhibitor like this compound, potential off-target effects could include:
-
Inhibition of other kinases: Most kinase inhibitors are not entirely specific and can inhibit multiple kinases with varying potency.[4]
-
Interaction with non-kinase proteins: Small molecules can bind to proteins other than kinases, which can have unforeseen biological consequences.
-
Induction of cellular stress responses: Sorafenib, for example, has been shown to inhibit global protein synthesis and induce endoplasmic reticulum (ER) stress, which may be an off-target effect.[5][6]
-
Modulation of signaling pathways: Inhibition of kinases in interconnected signaling networks can lead to paradoxical pathway activation or inhibition of unexpected pathways.[2]
Q3: What are the primary experimental methods to identify off-target effects?
A3: Several robust methods can be employed to identify the off-target interactions of a small molecule like this compound:
-
In Vitro Kinome Profiling: This involves screening the compound against a large panel of purified kinases to determine its selectivity profile.[7][8]
-
Quantitative Phosphoproteomics: This method analyzes changes in protein phosphorylation across the proteome in response to the compound, providing insights into which signaling pathways are affected.[4][9][10]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of the compound to its targets in intact cells by measuring changes in the thermal stability of proteins.[11][12][13]
-
CRISPR-Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its functional targets and off-targets.[14][15][16]
Q4: How can I differentiate between an on-target and an off-target phenotype?
A4: Distinguishing between on-target and off-target effects is a critical step in drug development. A key strategy is to use a genetically validated model. For instance, you can test the effect of this compound in a cell line where the intended target has been knocked out or mutated using CRISPR-Cas9. If the compound still elicits the same phenotype in the absence of its intended target, the effect is likely mediated by one or more off-targets.
Experimental Design & Data Presentation
Table 1: Potential Eukaryotic Targets of this compound (Inferred from Sorafenib)
| Target Class | Specific Examples | Primary Associated Pathway(s) |
| Tyrosine Kinase | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3 | Angiogenesis, Cell Proliferation, Survival |
| Serine/Threonine Kinase | RAF-1 (c-RAF), BRAF, BRAF V600E | MAPK/ERK Signaling |
| Other Potential Off-Targets | Proteins involved in translation initiation | Protein Synthesis, ER Stress Response |
Table 2: Comparison of Key Off-Target Identification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Kinome Profiling | Measures compound's inhibitory activity against a large panel of purified kinases.[8][17] | High-throughput; provides a broad overview of kinase selectivity. | In vitro results may not always translate to the cellular environment; does not identify non-kinase targets. |
| Phosphoproteomics | Quantifies changes in thousands of phosphorylation sites in cells upon compound treatment.[9][18] | Unbiased; provides a global view of pathway modulation in a cellular context. | Identifies both direct and indirect effects, which can be difficult to deconvolute; technically complex. |
| CETSA | Measures ligand-induced changes in the thermal stability of proteins to confirm target engagement.[12][19] | Confirms direct target binding in a physiological context (intact cells). | Requires a specific antibody for detection; the magnitude of the thermal shift can vary.[13] |
| CRISPR-Cas9 Screening | Identifies genes that modify cellular sensitivity to a compound when knocked out.[14][20] | Unbiased and functional; can identify essential targets and resistance mechanisms. | Can be complex to perform and analyze; potential for off-target effects from the CRISPR system itself.[21] |
Table 3: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| BRAF | 98% | 25 | Potential On-Target |
| VEGFR-2 | 95% | 40 | Potential On-Target |
| PDGFR-β | 92% | 75 | Potential On-Target |
| c-KIT | 85% | 150 | Potential Off-Target |
| SRC | 60% | 800 | Potential Off-Target |
| LCK | 55% | 1200 | Potential Off-Target |
| AKT1 | 15% | >10,000 | Likely Not a Direct Target |
| CDK2 | 10% | >10,000 | Likely Not a Direct Target |
Visualizations: Pathways and Workflows
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
- 5. Protein biosynthesis, a target of sorafenib, interferes with the unfolded protein response (UPR) and ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kinase Inhibitor Sorafenib Induces Cell Death through a Process Involving Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 21. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in PK150 delivery for in vivo studies
Welcome to the technical support center for PK150. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
A1: this compound is a potent analog of the multi-kinase inhibitor sorafenib. It has demonstrated significant antibacterial activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA), at sub-micromolar concentrations.[1] Its primary in vivo application is as a potential therapeutic agent for bacterial infections.
Q2: What is the reported oral bioavailability of this compound in preclinical models?
A2: In murine models, this compound has shown an oral bioavailability of approximately 63%.[2]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Key pharmacokinetic parameters for this compound in mice are summarized in the table below.
Q4: What is the observed in vivo efficacy of this compound?
A4: In a murine bloodstream infection model with methicillin-sensitive S. aureus (MSSA), oral administration of this compound at 20 mg/kg resulted in a significant reduction of bacterial loads in the liver and heart by approximately 100-fold.[2]
Q5: What is the known toxicity profile of this compound in mice?
A5: Oral administration of this compound at 10 and 20 mg/kg showed no obvious signs of toxicity in mice. However, intravenous (IV) administration at a dose of 20 mg/kg resulted in severe toxic effects and should be avoided in therapeutic models.[2]
Troubleshooting Guides
Solubility and Formulation Issues
Poor aqueous solubility is a common challenge with kinase inhibitors like this compound.[3] The following guide provides solutions to common solubility and formulation problems.
Problem: this compound precipitates out of solution when preparing for oral gavage or intravenous injection.
-
Cause: The aqueous solubility of this compound is low, and the addition of a concentrated stock solution in an organic solvent (like DMSO) to an aqueous vehicle can cause it to "crash out."
-
Solutions:
-
Optimize Vehicle Composition: For oral gavage, a multi-component vehicle is recommended to improve solubility and stability. A common starting formulation for hydrophobic compounds is a mixture of DMSO, a solubilizer like polyethylene (B3416737) glycol (PEG300 or PEG400), a surfactant like Tween-80, and saline. For intravenous administration, the formulation must be a clear solution and may require a different set of excipients.
-
Sequential Mixing: When preparing a multi-component vehicle, add the solvents sequentially and ensure complete dissolution at each step before adding the next component.
-
Sonication and Gentle Warming: Sonication can help to break down particles and aid dissolution. Gentle warming (e.g., to 37°C) may also improve solubility, but the thermal stability of this compound should be considered.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly impact solubility. The pKa of this compound should be considered when exploring this option.
-
Problem: The prepared this compound formulation is cloudy or forms a suspension.
-
Cause: The concentration of this compound may be too high for the chosen vehicle, leading to a suspension rather than a true solution.
-
Solutions:
-
Homogenize Suspensions: If a suspension is intended for oral gavage, ensure it is homogenous and well-mixed before each administration to guarantee consistent dosing.
-
Particle Size Reduction: For suspensions, reducing the particle size of the compound can improve stability and bioavailability.
-
Alternative Formulations: For intravenous use, a suspension is not suitable. A clear solution is required. Consider exploring alternative solubilizing agents or lipid-based formulations.
-
Stability Concerns
Problem: Loss of this compound activity or inconsistent results in long-term studies.
-
Cause: this compound may be degrading in the formulation or in biological samples.
-
Solutions:
-
Fresh Formulations: Prepare dosing solutions fresh before each use to minimize degradation.
-
Proper Storage: Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Plasma Stability: this compound has been reported to have excellent plasma stability with no observable degradation after 6 hours of incubation. However, for longer-term studies, it is advisable to conduct a specific stability study in the plasma of the animal model being used.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg i.v. | 10 mg/kg p.o. | 20 mg/kg p.o. |
| T1/2 (hours) | 11.69 ± 1.5 | 9.67 ± 0.2 | 9.37 ± 0.5 |
| Oral Bioavailability | - | ~63% | - |
Table 2: In Vivo Efficacy of this compound against MSSA in a Murine Bloodstream Infection Model
| Treatment Group (20 mg/kg, p.o.) | Reduction in Bacterial Load (Liver) | Reduction in Bacterial Load (Heart) |
| This compound | ~100-fold | ~100-fold |
Experimental Protocols
Recommended Starting Formulation for Oral Gavage in Mice
This protocol is a general starting point for preparing a formulation of a hydrophobic compound like this compound for oral gavage in mice, based on common practices for poorly soluble inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound based on the desired final concentration for dosing.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved.
-
Add Solubilizer: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until homogenous.
-
Add Surfactant: Add 5% of the final volume as Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 45% of the final volume as saline to bring the total volume to 100%. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.
-
Pre-Dosing Preparation: Before each gavage, visually inspect the formulation. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.
Protocol for Assessing Plasma Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound in mouse plasma.
Materials:
-
This compound stock solution in DMSO
-
Freshly collected mouse plasma (with anticoagulant, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) with an internal standard for protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare Spiked Plasma: Spike a known concentration of this compound from the DMSO stock solution into the mouse plasma. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on enzyme activity.
-
Incubation: Incubate the spiked plasma at 37°C.
-
Time Points: Collect aliquots of the incubated plasma at various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).
-
Protein Precipitation: At each time point, stop the reaction by adding cold acetonitrile (containing an internal standard) to the plasma aliquot to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in plasma.
Mandatory Visualization
Caption: Workflow for this compound oral gavage formulation, in vivo administration, and pharmacokinetic analysis.
Caption: Proposed mechanism of action of this compound in bacteria, targeting menaquinone biosynthesis and protein secretion.
References
Technical Support Center: Methods for Reducing PK150 Cytotoxicity in Cellular Assays
Issue: Information regarding a specific compound designated "PK150" and its associated cytotoxicity is not available in the public domain based on initial searches. The following guide provides a general framework for troubleshooting and reducing cytotoxicity of a novel compound in cellular assays, using best practices from the field of drug discovery and cell biology. Researchers encountering issues with a compound provisionally named "this compound" can adapt these principles to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cells show high levels of death even at low concentrations of my test compound. What is the first step in troubleshooting this?
A1: The first step is to perform a comprehensive dose-response and time-course experiment to determine the compound's IC50 (half-maximal inhibitory concentration) and to understand the kinetics of the cytotoxic effect. This will help establish a therapeutic window. It's also crucial to ensure the solvent used to dissolve the compound is not contributing to the toxicity; always include a vehicle control (cells treated with the highest concentration of the solvent used in the experiment).[1][2][3]
Q2: How can I be sure that the observed effect is cytotoxicity and not just inhibition of cell proliferation (a cytostatic effect)?
A2: It is important to use assays that can differentiate between cytostatic and cytotoxic effects. A viability assay, such as MTT or resazurin, measures metabolic activity and a decrease could indicate either effect.[3][4] To specifically measure cytotoxicity, it is recommended to use an assay that quantifies cell death directly, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or an apoptosis assay (e.g., Annexin V/PI staining) to understand the mechanism of cell death.
Q3: Are there ways to modify the experimental conditions to reduce non-specific cytotoxicity?
A3: Yes, several parameters can be optimized. Consider reducing the serum concentration in your culture medium during treatment, as serum components can sometimes interact with test compounds. Optimizing cell seeding density is also critical; too low a density can make cells more susceptible to stress, while over-confluence can also lead to cell death. Additionally, consider the duration of exposure. A shorter incubation time might be sufficient to observe the desired biological effect without causing excessive cytotoxicity.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions when dealing with a highly cytotoxic compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or plate edge effects. | Ensure thorough mixing of cell suspension before and during seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Low or no desired biological effect at non-toxic concentrations | The therapeutic window of the compound is very narrow. The compound may have degraded. The cell line may be resistant. | Perform a very careful, narrower dose-response curve around the IC20 concentration. Use a fresh aliquot of the compound and ensure proper storage. Consider using a different, potentially more sensitive, cell line. |
| Unexpected or off-target effects observed | The compound may not be specific, especially at higher concentrations. High concentrations of the compound may be inducing a general cellular stress response. | Consult any available data on the compound's selectivity. If possible, test for the inhibition of known off-target proteins. Use the lowest effective concentration possible. |
| Compound precipitation in culture medium | The compound has poor solubility in aqueous solutions at the tested concentrations. | Check the manufacturer's data sheet for solubility information. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO). |
Experimental Protocols
Protocol 1: Determining the IC50 using a Resazurin-Based Viability Assay
This protocol provides a general method to assess cell viability and determine the concentration of a compound that inhibits metabolic activity by 50%.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot the values against the log of the compound concentration to determine the IC50.
Protocol 2: Assessing Cytotoxicity using an LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells seeded and treated in a 96-well plate as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (usually included in the kit) to create a maximum LDH release control.
-
Plate reader with absorbance detection (e.g., 490 nm).
Procedure:
-
Prepare Controls: In a set of untreated wells, add lysis buffer 45 minutes before the end of the incubation period to generate a "maximum LDH release" positive control. Also, include a "no cell" background control (medium only).
-
Sample Collection: After the treatment period, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.
-
Stop Reaction (if applicable): Add a stop solution if provided in the kit.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control after subtracting the background.
Visualizing Experimental Design and Data Interpretation
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound-induced cytotoxicity.
Decision Tree for Troubleshooting High Cytotoxicity
References
Technical Support Center: Optimizing PK150 Dosage and Minimizing Potential Toxicity
Welcome to the technical support center for PK150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage while minimizing potential toxicity in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an analogue of the multi-kinase inhibitor sorafenib. Its primary mechanism of action in bacteria involves the inhibition of menaquinone biosynthesis and the dysregulation of protein secretion. In mammalian cells, its effects are less well-characterized, but it is expected to share some off-target effects with sorafenib, potentially impacting various kinase signaling pathways.
Q2: What are the reported IC50 values for this compound in cancer cell lines?
A2: The following IC50 values have been reported for this compound:
-
HeLa cells: 9.02 μM
-
HepG2 cells: 5.68 μM
Q3: What is the known in vivo toxicity profile of this compound?
A3: In murine models, intravenous administration of this compound at 20 mg/kg resulted in severe toxic effects. However, oral administration of 10 and 20 mg/kg did not show obvious signs of toxicity.
Q4: What are common challenges in working with this compound and how can I overcome them?
A4: A common challenge is the potential for poor solubility of this compound in aqueous solutions, which can lead to precipitation in cell culture media and inconsistent results. It is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final concentration in pre-warmed media immediately before use. For in vivo studies, formulation with agents like PEG300 and Tween-80 can improve solubility and bioavailability.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the multi-well plate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for treatment groups. Ensure thorough mixing of this compound in the media before adding to the cells. |
| No dose-dependent effect observed | Cell line resistance, insufficient incubation time, or this compound degradation. | Confirm that the chosen cell line expresses potential targets of this compound or its analogues. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Prepare fresh dilutions of this compound for each experiment. |
| Precipitate formation in culture medium | Poor solubility of this compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into pre-warmed culture medium. Consider using a formulation with solubilizing agents for in vitro studies if precipitation persists. |
| Low signal or poor dynamic range in SRB assay | Suboptimal cell seeding density or incomplete dye solubilization. | Determine the optimal seeding density for your cell line to ensure logarithmic growth during the assay. Ensure complete solubilization of the SRB dye by adding the solubilization buffer and shaking the plate thoroughly. |
In Vivo Toxicology Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at lower doses | Formulation toxicity or incorrect route of administration. | Conduct a vehicle toxicity study to rule out adverse effects from the formulation components. Ensure proper gavage technique for oral administration to avoid accidental lung administration. |
| Inconsistent pharmacokinetic (PK) profile | Poor oral bioavailability or rapid metabolism. | Optimize the formulation to enhance solubility and absorption. Consider alternative routes of administration, such as intraperitoneal injection, if oral bioavailability is a persistent issue. |
| Lack of observable clinical signs of toxicity | The chosen dose range is too low, or the observation period is too short. | Perform a dose-range finding study to identify the maximum tolerated dose (MTD). Extend the observation period to monitor for delayed toxicities. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value |
| HeLa | SRB | IC50 | 9.02 μM |
| HepG2 | SRB | IC50 | 5.68 μM |
Table 2: In Vivo Toxicity of this compound in Mice
| Route of Administration | Dose | Observation |
| Intravenous (i.v.) | 20 mg/kg | Severe toxic effects |
| Oral (p.o.) | 10 mg/kg | No obvious signs of toxicity |
| Oral (p.o.) | 20 mg/kg | No obvious signs of toxicity |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of this compound against adherent cell lines like HeLa and HepG2.
Materials:
-
This compound
-
HeLa or HepG2 cells
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the supernatant and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for an acute oral toxicity study of this compound in mice.
Materials:
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
6-8 week old male and female mice
-
Oral gavage needles
-
Standard laboratory animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the this compound formulation on the day of dosing. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Dosing: Divide mice into groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). Administer a single oral dose of the this compound formulation or vehicle via gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity immediately after dosing and then at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days. Signs to monitor include changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).[1]
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related effects on clinical signs, body weight, and organ pathology to determine the maximum tolerated dose (MTD).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
References
Technical Support Center: Overcoming Limitations in PK150 Biofilm Penetration Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PK150 in Staphylococcus aureus biofilm penetration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect S. aureus biofilms?
A1: this compound is a synthetic small molecule, developed as a potent analog of the anti-cancer drug sorafenib. It exhibits significant antibacterial activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been shown to effectively eliminate established S. aureus biofilms, with studies indicating an 80% reduction in biofilm mass after 24 hours of treatment. Its mechanism of action involves a multi-target approach, primarily interfering with menaquinone biosynthesis and dysregulating protein secretion by altering the activity of signal peptidase IB.
Q2: What are the common methods to assess biofilm penetration of this compound?
A2: Common methods include indirect methods like the crystal violet (CV) assay to quantify remaining biofilm biomass after treatment, and direct visualization techniques such as Confocal Laser Scanning Microscopy (CLSM). CLSM is highly recommended for penetration studies as it allows for the visualization of this compound (if fluorescently labeled) or its effects (e.g., cell viability staining) within the three-dimensional biofilm structure.
Q3: What are the known limitations of the crystal violet (CV) assay for these experiments?
A3: The CV assay has several limitations. It stains the entire biofilm biomass, including live cells, dead cells, and the extracellular polymeric substance (EPS) matrix. This can lead to an overestimation of viable cells and may not accurately reflect the penetration and killing efficacy of this compound within the biofilm. Results can also be influenced by the washing steps, which may inadvertently remove weakly adhered biofilm.
Q4: Are there any known physicochemical properties of this compound that might affect its biofilm penetration?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in crystal violet assay results. | - Inconsistent washing steps leading to variable biofilm removal.- Uneven biofilm formation across wells.- Pipetting errors. | - Standardize washing procedure: use a multichannel pipette and apply gentle, consistent aspiration and dispensing.- Ensure a uniform initial inoculum and optimize incubation conditions (time, temperature, media) for consistent biofilm growth.- Use positive and negative controls in each plate to monitor for consistency. |
| No significant reduction in biofilm observed with this compound treatment in the CV assay. | - this compound may be effective at killing bacteria within the biofilm, but not at dispersing the matrix, which the CV assay still stains.- Insufficient penetration of this compound into the mature biofilm.- Suboptimal concentration or incubation time of this compound. | - Switch to a viability-based assay (e.g., resazurin (B115843) assay or live/dead staining with CLSM) to assess the killing efficacy of this compound.- Pre-treat the biofilm with a matrix-degrading enzyme (e.g., DNase I, proteinase K) before adding this compound to enhance penetration.- Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for this compound. |
| Difficulty visualizing this compound penetration with confocal microscopy. | - this compound is not fluorescent.- The fluorescent signal is weak or quenches rapidly.- The biofilm is too dense, causing light scattering and poor signal penetration. | - If possible, use a fluorescently labeled version of this compound. If not available, use viability stains (e.g., SYTO 9 and propidium (B1200493) iodide) to infer penetration by observing cell death at different depths of the biofilm.- Use an anti-fade mounting medium and optimize laser power and detector gain to enhance signal detection while minimizing photobleaching.- Image thinner biofilms or use two-photon microscopy for deeper penetration and reduced scattering. |
| Inconsistent biofilm architecture in flow cell systems. | - Variations in flow rate.- Presence of air bubbles.- Contamination. | - Use a reliable peristaltic pump and ensure consistent tubing diameter and length.- Incorporate a bubble trap in the flow system before the flow cell.- Maintain aseptic techniques throughout the setup and experiment. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Biofilm Penetration |
| Molecular Weight | ~464.4 g/mol | Smaller molecules generally diffuse more easily through the biofilm matrix. |
| LogP (Lipophilicity) | ~5.6 | High lipophilicity may enhance interaction with bacterial membranes but could also lead to sequestration within the EPS matrix, hindering deeper penetration. |
| Aqueous Solubility | Low | Poor water solubility can limit the effective concentration of this compound that reaches the biofilm. |
| Polar Surface Area | ~75 Ų | A smaller polar surface area is generally associated with better membrane permeability. |
Note: These values are computationally predicted and should be experimentally verified for accurate interpretation.
Experimental Protocols
Detailed Methodology: Confocal Laser Scanning Microscopy (CLSM) for Assessing this compound Penetration
This protocol outlines a method to visualize the penetration and efficacy of this compound in a S. aureus biofilm using live/dead viability staining.
1. Biofilm Formation:
-
Grow S. aureus biofilms on a suitable substrate for CLSM (e.g., glass-bottom dishes or flow cells) in a biofilm-promoting medium (e.g., TSB supplemented with 1% glucose) for 24-48 hours to allow for mature biofilm formation.
2. This compound Treatment:
-
Gently remove the planktonic bacteria by washing with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing the desired concentration of this compound to the biofilms. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an antibiotic with known anti-biofilm activity).
-
Incubate for the desired treatment period (e.g., 24 hours).
3. Staining:
-
After treatment, carefully remove the medium and gently wash the biofilms with PBS.
-
Add a solution of live/dead stains (e.g., SYTO 9 and propidium iodide) to the biofilms according to the manufacturer's instructions. SYTO 9 stains all cells (green), while propidium iodide only penetrates and stains cells with compromised membranes (red).
-
Incubate in the dark for 15-30 minutes.
4. Confocal Microscopy:
-
Gently rinse the biofilms with PBS to remove excess stain.
-
Immediately image the biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images through the entire depth of the biofilm at multiple locations to ensure representative data. Use appropriate laser lines and emission filters for the selected fluorescent dyes.
5. Image Analysis:
-
Use image analysis software (e.g., ImageJ with BiofilmQ plugin, COMSTAT) to reconstruct 3D images of the biofilm.
-
Quantify the biovolume of live (green) and dead (red) cells at different depths of the biofilm to assess the penetration and killing efficacy of this compound.
Mandatory Visualizations
Caption: Putative mechanism of action of this compound in Staphylococcus aureus.
Caption: Experimental workflow for assessing this compound biofilm penetration using CLSM.
Caption: A logical flowchart for troubleshooting common issues in this compound biofilm experiments.
Technical Support Center: PK150 Formulation & Therapeutic Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and experimental use of PK150, a promising antibiotic candidate. The information is presented in a question-and-answer format to directly address potential issues and streamline your research efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of the human kinase inhibitor Sorafenib that has been repurposed as an antibiotic. It exhibits potent activity against drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), persister cells, and biofilms. Its primary mechanisms of action involve the inhibition of menaquinone biosynthesis, which is crucial for the bacterial electron transport chain, and the alteration of signal peptidase IB activity, leading to dysregulation of protein secretion.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound is primarily active against Gram-positive bacteria. It shows significant efficacy against various strains of Staphylococcus aureus, including Methicillin-sensitive S. aureus (MSSA), Methicillin-resistant S. aureus (MRSA), and Vancomycin-intermediate S. aureus (VISA).[2]
Q3: What is the oral bioavailability of this compound?
A3: In murine models, this compound has demonstrated good oral bioavailability of approximately 63%.[2]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Solutions During In Vitro Assays
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer or culture medium for my experiments. How can I prevent this?
Answer: This is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 1%, to maintain the solubility of this compound while minimizing solvent effects on your experiment. You may need to prepare a more concentrated initial stock in DMSO to achieve this.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 20, in your final aqueous solution can help to maintain the solubility of hydrophobic compounds. Start with a concentration range of 0.01% to 0.1% and optimize as needed.
-
Formulation with Co-solvents: For certain applications, a co-solvent system can be employed. A mixture of DMSO and polyethylene (B3416737) glycol (e.g., PEG300) can improve solubility upon aqueous dilution.
-
Sonication: Briefly sonicating the final diluted solution can help to redissolve small precipitates, but this may only be a temporary solution if the compound is supersaturated.
-
Preparation Method: When diluting, add the this compound stock solution to the aqueous medium dropwise while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
Question: I am seeing high variability in the therapeutic outcomes of my in vivo experiments with this compound. What could be the cause?
Answer: In vivo studies can be affected by a multitude of factors. Here are some key areas to investigate to improve the consistency of your results:
-
Formulation Homogeneity: Ensure your oral gavage or intravenous formulation is homogenous and that this compound remains in suspension or solution throughout the dosing period. If using a suspension, make sure it is well-mixed before each administration.
-
Dosing Accuracy: Calibrate your dosing equipment regularly to ensure accurate and consistent administration of the formulation to each animal.
-
Animal Health and Standardization: Use animals of a consistent age, weight, and sex. Ensure they are healthy and acclimated to the facility before starting the experiment. Underlying health issues can significantly impact the outcome of infection models.
-
Infection Model Reproducibility: Standardize your infection protocol, including the bacterial strain, inoculum preparation, and route of administration, to ensure a consistent bacterial challenge across all animals.
-
Pharmacokinetics: Be mindful of the pharmacokinetic properties of this compound. The timing of drug administration relative to the time of infection can significantly influence the outcome.
Issue 3: Potential for this compound Degradation During Storage or Experiments
Question: How can I assess and prevent the degradation of this compound in my formulations?
Answer: To ensure the integrity of your experimental results, it is crucial to handle and store this compound appropriately. Consider the following:
-
Storage Conditions: Store stock solutions of this compound in DMSO at -20°C or -80°C in airtight containers to minimize solvent evaporation and protect from light.
-
Forced Degradation Studies: To understand the stability of this compound under various conditions, you can perform forced degradation studies. This involves exposing the compound to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light. Analysis by a stability-indicating method like HPLC can identify and quantify any degradation products.
-
pH and Temperature Sensitivity: When preparing formulations or conducting assays, be mindful of the pH and temperature of your solutions. If forced degradation studies indicate sensitivity to certain pH ranges or high temperatures, buffer your solutions accordingly and avoid prolonged exposure to elevated temperatures.
-
Excipient Compatibility: While specific incompatibilities for this compound are not widely documented, it is good practice to assess its compatibility with any new excipients you plan to use. This can be done by preparing a mixture of this compound and the excipient and analyzing for degradation products after a period of storage under accelerated stability conditions (e.g., 40°C/75% RH).
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Strain Type | MIC (µg/mL) |
| Methicillin-sensitive S. aureus (MSSA) | ~0.2 |
| Methicillin-resistant S. aureus (MRSA) | ~0.2 - 0.8 |
| Vancomycin-intermediate S. aureus (VISA) | ~0.2 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | ~63% |
| Tmax (Oral) | ~4 hours |
| Half-life (t1/2) | ~9-12 hours |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. The final concentrations should typically range from 64 µg/mL to 0.0625 µg/mL. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Preparation of Bacterial Inoculum: Culture S. aureus on a Tryptic Soy Agar (TSA) plate overnight at 37°C. Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Biofilm Eradication Assay (MBEC Assay)
This protocol is based on the Minimum Biofilm Eradication Concentration (MBEC) assay.
-
Biofilm Formation: Grow S. aureus biofilms on a 96-peg lid in a trough containing Tryptic Soy Broth (TSB) supplemented with 0.25% glucose for 24 hours at 37°C.
-
Rinsing: Gently rinse the peg lid in a 96-well plate containing sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Antimicrobial Challenge: Place the peg lid into a 96-well plate containing serial dilutions of this compound in TSB. Incubate for 24 hours at 37°C.
-
Recovery of Biofilm Bacteria: Transfer the peg lid to a new 96-well plate containing fresh TSB. Sonicate the plate for 10 minutes to dislodge the biofilm bacteria from the pegs.
-
Quantification: After sonication, remove the peg lid and incubate the 96-well plate for 24 hours at 37°C. The MBEC is the minimum concentration of this compound that prevents the regrowth of bacteria from the treated biofilm.
Protocol 3: Murine Sepsis Model for In Vivo Efficacy
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Induce sepsis by intraperitoneal injection of a mid-log phase culture of S. aureus (e.g., 1 x 10⁷ CFU per mouse).
-
This compound Formulation: Prepare an oral formulation of this compound. For example, dissolve this compound in a vehicle consisting of 10% DMSO and 90% corn oil.
-
Treatment: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 20 mg/kg) at a specified time point post-infection (e.g., 1 hour). A vehicle control group should be included.
-
Monitoring: Monitor the mice for survival over a period of 7-14 days.
-
Bacterial Load Determination (Optional): At a specified time point (e.g., 24 hours post-infection), a subset of mice can be euthanized, and organs (e.g., liver, spleen, kidneys) can be harvested, homogenized, and plated on TSA to determine the bacterial load (CFU/gram of tissue).
Visualizations
References
Validation & Comparative
Validating the Dual Mechanism of Action of PK150: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of PK150, a potent antibacterial agent, and validates its dual mechanism of action against pathogenic bacteria, particularly Staphylococcus aureus. By presenting comparative experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers in the field of antibiotic drug discovery and development.
Executive Summary
This compound, a derivative of the anti-cancer drug sorafenib, exhibits robust antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy stems from a unique dual mechanism of action, targeting two essential bacterial processes simultaneously. This polypharmacological approach is believed to contribute to its potency and low propensity for resistance development.[1] This guide will delve into the experimental validation of these two mechanisms: the inhibition of menaquinone biosynthesis and the dysregulation of protein secretion.
Comparative Performance of this compound
This compound demonstrates significant potency against various strains of S. aureus, including those resistant to conventional antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound in comparison to its parent compound, sorafenib, and other standard-of-care antibiotics.
| Compound | MSSA (NCTC 8325) MIC (µM) | MRSA (Clinical Isolates) MIC (µM) | Vancomycin-Intermediate S. aureus (VISA) MIC (µM) |
| This compound | 0.3 | 0.3 - 1.0 | 0.3 |
| Sorafenib | 3.0 | >4 | Not Reported |
| Vancomycin | 1.0 | 1.0 - 2.0 | - |
| Linezolid | 3.0 | 1.0 - 4.0 | Not Reported |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against Staphylococcus aureus Strains. Data compiled from multiple sources.[1][2]
The Dual Mechanism of Action of this compound
This compound's potent antibacterial effect is attributed to its simultaneous engagement with two distinct molecular targets within the bacterial cell.
Inhibition of Menaquinone Biosynthesis
This compound interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG), a key enzyme in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is an essential component for respiration in many bacteria, and its depletion disrupts cellular energy production, leading to cell death.[1][3]
Stimulation of Signal Peptidase IB (SpsB) Activity
In an unconventional mechanism, this compound activates, rather than inhibits, the signal peptidase IB (SpsB). SpsB is a crucial enzyme for protein secretion in bacteria.[1][4] The overstimulation of SpsB by this compound leads to a dysregulation of protein secretion, causing cellular stress and contributing to the bactericidal effect.[5]
Below is a diagram illustrating the dual mechanism of action of this compound.
Experimental Validation Protocols
The dual mechanism of action of this compound has been validated through a series of key experiments. The detailed methodologies for these experiments are outlined below.
Validation of MenG Inhibition: Quantification of Menaquinone Levels
This experiment aims to quantify the intracellular levels of menaquinone in S. aureus following treatment with this compound, demonstrating the inhibitory effect on its biosynthesis.
Protocol:
-
S. aureus Culture: Inoculate S. aureus in a suitable broth medium (e.g., Tryptic Soy Broth) and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. A DMSO-treated culture serves as a negative control.
-
Incubation: Continue incubation for a specified time (e.g., 1-2 hours) to allow for the compound to exert its effect.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells, for example, by bead beating with zirconia/silica beads to ensure complete disruption.
-
Lipid Extraction: Perform a Bligh-Dyer extraction using a chloroform:methanol:water solvent system to separate the lipid-soluble menaquinones into the organic phase.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., acetonitrile:isopropanol).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Separate the different menaquinone species using a C18 reverse-phase column with a suitable gradient of mobile phases.
-
Quantification: Detect and quantify the menaquinone species by monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode. Normalize the results to the initial cell density or total protein content.
Validation of SpsB Activation: FRET-Based Activity Assay
This assay measures the activity of SpsB in the presence of this compound using a synthetic peptide substrate labeled with a Förster Resonance Energy Transfer (FRET) pair. Activation of SpsB leads to cleavage of the substrate, resulting in a measurable change in fluorescence.[6]
Protocol:
-
Preparation of SpsB-containing Membranes: Prepare membrane fractions from an S. aureus strain overexpressing SpsB or a suitable heterologous expression system (e.g., E. coli).
-
FRET Substrate: Utilize a synthetic peptide substrate containing the SpsB cleavage site derived from a known preprotein (e.g., the SceD preprotein of Staphylococcus epidermidis). The peptide is labeled with a FRET pair, such as EDANS (donor) and DABCYL (quencher). A commercially available sequence is Dabcyl-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-Edans.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Assay Setup: In a microplate, add the SpsB-containing membrane fractions to a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100).
-
Compound Addition: Add the diluted this compound or DMSO as a control to the wells.
-
Pre-incubation: Briefly pre-incubate the enzyme with the compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity in a plate reader capable of FRET measurements.
-
Excitation and Emission: Excite the donor fluorophore (EDANS) at its excitation wavelength (approximately 340 nm) and measure the emission at the donor's emission wavelength (approximately 490 nm). Cleavage of the substrate separates the donor and quencher, leading to an increase in donor fluorescence.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal increase over time. Plot the reaction rates against the this compound concentration to determine the extent of activation.
Conclusion
The experimental evidence strongly supports the dual mechanism of action of this compound as a potent antibacterial agent against S. aureus. Its ability to simultaneously inhibit menaquinone biosynthesis via MenG and dysregulate protein secretion through the activation of SpsB presents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant strains. The detailed protocols provided herein offer a framework for the further investigation and characterization of this compound and other compounds with similar multi-targeting mechanisms. Notably, based on current literature, there is no evidence to suggest a direct interaction of this compound with the Hsp70-Bag3 protein-protein interaction as part of its antibacterial mode of action. Further research into the polypharmacology of this compound may yet uncover additional targets and therapeutic applications.
References
- 1. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mycobacterial growth inhibition assays: A tool for the assessment of protective immunity and evaluation of tuberculosis vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Bacterial type I signal Peptidase FRET Substrate - 1 mg [eurogentec.com]
A Comparative Analysis of PK150 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of PK150, a promising new antibacterial compound, and vancomycin (B549263), a standard-of-care antibiotic for MRSA infections. This objective analysis is supported by experimental data to inform research and drug development efforts.
Introduction to this compound and Vancomycin
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of severe Gram-positive bacterial infections, including those caused by MRSA, for decades.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains, coupled with its limited efficacy against biofilms and persistent infections, underscores the urgent need for alternative therapies.
This compound is a novel small molecule identified through the chemical modification of the anticancer drug sorafenib. It has demonstrated potent antibacterial activity against a range of pathogenic bacteria, including various strains of MRSA. Notably, this compound exhibits efficacy against challenging bacterial forms like persister cells and biofilms, and it shows a low propensity for resistance development.
Mechanism of Action: A Tale of Two Strategies
The antimicrobial mechanisms of this compound and vancomycin are fundamentally different, targeting distinct cellular pathways in S. aureus.
Vancomycin directly interferes with the late stages of peptidoglycan synthesis. It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall cross-linking. This disruption leads to a weakened cell wall and eventual cell lysis.
This compound , on the other hand, exhibits a multi-pronged attack on MRSA. Its polypharmacology is a key attribute that likely contributes to its potent activity and low resistance potential. The primary mechanisms of action identified for this compound include:
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone (B1232588) methyltransferase, an enzyme crucial for the synthesis of menaquinone. Menaquinone is a vital component of the bacterial electron transport chain, and its depletion disrupts cellular energy metabolism.
-
Alteration of Protein Secretion: The compound also affects the activity of signal peptidase IB, leading to dysregulated protein secretion. This interference with protein trafficking can have cascading detrimental effects on various cellular functions, including cell wall maintenance.
Figure 1: Mechanisms of action for this compound and vancomycin against MRSA.
Comparative In Vitro Efficacy
This compound has demonstrated superior or comparable in vitro activity against various MRSA strains when compared to vancomycin.
| Parameter | This compound | Vancomycin | Reference |
| MIC against S. aureus NCTC 8325 | Sub-micromolar concentrations | 1 µM (1.4 µg/mL) | |
| Activity against MRSA strains | Potent activity at sub-micromolar concentrations | Standard therapeutic agent | |
| Activity against Persister Cells | Eradicates persister cells | Less effective | |
| Activity against Biofilms | Significant reduction in established biofilms (80% reduction) | Does not significantly affect biofilm integrity |
Resistance Profile
A significant advantage of this compound is its low potential for inducing bacterial resistance. In laboratory studies involving serial passaging of S. aureus in the presence of sub-inhibitory concentrations of this compound, no resistance development was observed. This is in stark contrast to many conventional antibiotics, including vancomycin, where resistance can emerge over time. The multi-targeted mechanism of this compound is thought to be a key factor in preventing the development of resistance, as it is more challenging for bacteria to simultaneously acquire mutations in multiple essential pathways.
In Vivo Efficacy and Toxicity
Preclinical studies in murine models of MRSA infection have demonstrated the in vivo efficacy of this compound. It has shown effectiveness in both skin and bloodstream infection models with no observable toxicity to the host. Furthermore, this compound exhibits oral bioavailability, a desirable pharmacokinetic property for clinical development.
Vancomycin, while effective, is associated with potential side effects, including nephrotoxicity and ototoxicity. Its administration is typically intravenous for systemic infections.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the comparative evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds (this compound and vancomycin) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the MRSA strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculate flasks containing fresh broth with an overnight culture of the MRSA strain to a starting density of approximately 10^6 CFU/mL.
-
Add the test compounds at various multiples of their MIC (e.g., 2x, 4x, 8x MIC). Include a drug-free control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves.
Biofilm Eradication Assay
This assay measures the ability of an antimicrobial agent to disrupt and kill bacteria within a pre-formed biofilm.
Protocol:
-
Grow MRSA biofilms in the wells of a microtiter plate by incubating a bacterial suspension in a suitable growth medium for 24-48 hours.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing serial dilutions of the test compounds to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining viable biofilm bacteria by methods such as crystal violet staining (to measure biofilm mass) or by disrupting the biofilm, plating serial dilutions, and counting CFUs.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
A Comparative Analysis of the Antibacterial Efficacy of PK150 and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of PK150 and its parent compound, sorafenib (B1663141). While sorafenib is an established anti-cancer drug, recent research has unveiled its modest antibacterial activity, paving the way for the development of more potent analogs like this compound. This document synthesizes available data to offer a clear perspective on their respective efficacies, mechanisms of action, and potential as antibacterial agents.
Executive Summary
This compound, a synthetically modified analog of sorafenib, demonstrates significantly enhanced antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Unlike sorafenib, which was designed as a human kinase inhibitor, this compound has been chemically optimized to selectively target bacterial pathways with minimal effect on human kinases.[3][4][5] This targeted approach results in superior potency and a lower likelihood of resistance development.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and sorafenib against various bacterial strains, highlighting the superior efficacy of this compound.
| Bacterial Strain | This compound MIC | Sorafenib MIC | Reference |
| Staphylococcus aureus NCTC8325 | 0.3 µM | Not explicitly stated, but this compound is ~10x more potent | [3][4] |
| Methicillin-resistant S. aureus (MRSA) | Sub-micromolar concentrations | Effective, but less potent than this compound | [1][2][3] |
| Vancomycin-resistant enterococci (VRE) | 3 µM | Inactive | [2][4] |
| Mycobacterium tuberculosis | 2 µM | Not specified | [2][4] |
| Gram-negative bacteria | Inactive | Not specified, but generally inactive | [2][4] |
Mechanism of Action: A Tale of Two Molecules
While both compounds share a structural scaffold, their primary modes of action differ significantly. Sorafenib's main therapeutic application is in oncology, where it inhibits multiple protein kinases involved in tumor growth and angiogenesis, such as RAF/MEK/ERK pathway, VEGFR, and PDGFR.[6][7] Its antibacterial properties are considered a secondary effect.
This compound, on the other hand, has been engineered to minimize its interaction with human kinases and to specifically target bacterial processes.[3][5] Its antibacterial activity is attributed to a multi-pronged attack on bacterial physiology:
-
Inhibition of Demethylmenaquinone Methyltransferase (MenG): This enzyme is crucial for the biosynthesis of menaquinone, an essential component of the bacterial electron transport chain.[1][4][8]
-
Activation of Signal Peptidase IB (SpsB): This leads to dysregulation of protein secretion, causing an accumulation of proteins that control cell wall thickness and ultimately leading to cell lysis.[1][3][4]
This dual mechanism of action is believed to be a key factor in this compound's potency and the observed lack of resistance development.[1][3]
Experimental Protocols
The following are generalized protocols for key experiments used to assess antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare a serial dilution of the test compound (this compound or sorafenib) in a 96-well microtiter plate with a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Prepare tubes containing broth with the test compound at various multiples of its MIC.
-
Inoculate the tubes with a standardized bacterial suspension.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Biofilm Eradication Assay
This assay assesses the ability of a compound to disrupt pre-formed bacterial biofilms.
Protocol:
-
Grow bacterial biofilms in the wells of a microtiter plate for a specified period (e.g., 24 hours).
-
Gently wash the wells to remove non-adherent bacteria.
-
Add fresh medium containing various concentrations of the test compound to the wells.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm biomass using a staining method such as crystal violet.
Visualizing the Molecular Pathways and Experimental Flow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Sorafenib's primary mechanism of action in cancer therapy.
Caption: this compound's dual antibacterial mechanism of action.
Caption: Experimental workflow for MIC determination.
Conclusion
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. This compound - 2BScientific [2bscientific.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PK150 vs. Linezolid for the Treatment of Staphylococcus aureus Infections
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), the scientific community is in constant search of novel therapeutic agents. This guide provides a detailed, data-driven comparison of PK150, a promising investigational compound, and Linezolid (B1675486), an established antibiotic for treating severe S. aureus infections. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent analog of the anti-cancer drug sorafenib, has demonstrated significant antibacterial activity against a range of pathogenic strains, including multidrug-resistant S. aureus.[1][2] Its multifaceted mechanism of action, targeting both menaquinone biosynthesis and protein secretion, presents a promising strategy to combat resistance.[1][2] Linezolid, a member of the oxazolidinone class, is a clinically established antibiotic that inhibits bacterial protein synthesis. This guide will delve into a head-to-head comparison of their efficacy, mechanisms of action, and the experimental data supporting their activity against S. aureus.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and linezolid against S. aureus. It is important to note that the data for this compound is primarily from a single key study, while the data for linezolid is compiled from various sources. Direct comparative studies under identical conditions are limited.
Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus
| Compound | Strain | MIC (µM) | MIC (µg/mL) | Source |
| This compound | S. aureus NCTC 8325 | 0.3 | ~0.14 | [3] |
| Vancomycin-resistant enterococci (VRE) | 3 | ~1.4 | ||
| M. tuberculosis | 2 | ~0.93 | ||
| Linezolid | S. aureus NCTC 8325 | 3 | 1.0 | |
| Methicillin-susceptible S. aureus (MSSA) | - | 1.0 - 4.0 | ||
| Methicillin-resistant S. aureus (MRSA) | - | 1.0 - 4.0 |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Model | Strain | Key Findings | Source |
| This compound | Murine bloodstream infection | Methicillin-sensitive S. aureus | Demonstrated in vivo efficacy | |
| Neutropenic mouse thigh model | Methicillin-resistant S. aureus ATCC33591 | Demonstrated in vivo efficacy | ||
| Linezolid | Haematogenous pulmonary infection | PVL-positive MRSA | Significantly decreased viable bacteria in lungs compared to control and vancomycin; 100% survival rate at Day 7. | |
| Skin and soft tissue infection | S. aureus ATCC and clinical strains | Dose-dependent reduction in bacterial load. |
Mechanism of Action
The antibacterial mechanisms of this compound and linezolid are distinct, targeting different essential cellular processes in S. aureus.
This compound: A Dual-Pronged Attack
This compound exhibits a unique polypharmacological mechanism of action, engaging multiple targets within the bacterial cell. This dual-targeting approach is believed to contribute to its potency and low propensity for resistance development.
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone (B1232588) methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. Menaquinone is essential for the bacterial electron transport chain and cellular respiration.
-
Activation of Signal Peptidase IB (SpsB): this compound allosterically activates SpsB, a crucial enzyme involved in protein secretion. This overstimulation of protein secretion disrupts the integrity of the bacterial cell wall, leading to cell lysis.
Linezolid: Inhibition of Protein Synthesis
Linezolid is a bacteriostatic agent that targets the initial stages of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation of messenger RNA (mRNA) into proteins. By halting protein production, linezolid effectively stops bacterial growth and replication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of anti-staphylococcal agents.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared from 3-5 isolated colonies grown on a non-selective agar (B569324) plate to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The antibiotic is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium.
-
Test Setup: Flasks containing fresh broth are inoculated with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL. The antibiotic is added at various multiples of its predetermined MIC. A drug-free growth control is included.
-
Sampling and Plating: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each flask. Serial dilutions are performed and plated on nutrient agar to determine the viable bacterial count (CFU/mL).
Biofilm Eradication Assay
This assay assesses the ability of an antibiotic to eradicate established biofilms.
Protocol:
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: The supernatant containing planktonic (free-floating) bacteria is removed, and the wells are washed with a buffer solution (e.g., PBS).
-
Antibiotic Treatment: The established biofilms are treated with various concentrations of the antibiotic and incubated for a specified period (e.g., 24 hours).
-
Quantification: The remaining viable bacteria in the biofilm are quantified. This can be done by disrupting the biofilm (e.g., through sonication) and performing colony-forming unit (CFU) counts, or by using staining methods like crystal violet to measure biofilm mass.
Mouse Bacteremia Model
This in vivo model is used to evaluate the efficacy of an antibiotic in a systemic infection.
Protocol:
-
Infection: Mice are infected with a lethal or sub-lethal dose of S. aureus via intravenous (IV) or intraperitoneal (IP) injection.
-
Treatment: At a specified time post-infection, mice are treated with the antibiotic or a vehicle control. Treatment can be administered through various routes (e.g., subcutaneous, oral).
-
Monitoring: The health and survival of the mice are monitored over a set period.
-
Bacterial Load Determination: At the end of the experiment, or at specific time points, organs (e.g., kidneys, spleen, lungs) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ).
Conclusion
This compound represents a novel and promising therapeutic candidate against S. aureus, including drug-resistant strains. Its unique dual mechanism of action, targeting both bacterial respiration and protein secretion, offers a potential advantage in overcoming resistance. While direct, comprehensive comparative data with linezolid is still emerging, the initial findings suggest that this compound possesses potent anti-staphylococcal activity. Linezolid remains a crucial tool in the clinical management of serious S. aureus infections. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.
References
- 1. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Linezolid in Combination with Photodynamic Inactivation Against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
PK150: A Promising Alternative in the Fight Against Drug-Resistant Bacteria
A comparative analysis of PK150's activity against a range of clinical isolates reveals its potential as a formidable new antibiotic, outperforming established drugs in preclinical studies. This guide provides an objective look at the performance of this compound, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Developed as an analog of the anticancer drug sorafenib, this compound has demonstrated significant antibacterial activity against several challenging pathogenic strains.[1] This novel compound exhibits a multi-pronged attack on bacteria, interfering with essential energy production pathways and disrupting protein secretion, which may contribute to its low propensity for resistance development.
Superior Activity Against Clinically Relevant Pathogens
Quantitative analysis of this compound's efficacy, measured by the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, showcases its potent activity against a variety of clinical isolates. The compound has shown particular promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Other Antibiotics
| Microorganism | This compound (μM) | Vancomycin (B549263) (μM) | Linezolid (μM) |
| Staphylococcus aureus NCTC 8325 | 0.3 | 1 | 3 |
| Vancomycin-Resistant Enterococci (VRE) | 3 | - | - |
| Mycobacterium tuberculosis | 2 | - | - |
Data compiled from multiple preclinical studies.[2][3]
Notably, this compound demonstrates greater potency against S. aureus NCTC 8325 compared to both vancomycin and linezolid, two commonly used antibiotics for treating MRSA infections.[3] Furthermore, its activity against VRE and M. tuberculosis at low micromolar concentrations highlights its broad potential in treating infections caused by difficult-to-treat pathogens.[2][3]
Dual Mechanism of Action: A Strategy to Combat Resistance
This compound's efficacy is attributed to its unique dual mechanism of action, targeting two crucial bacterial processes simultaneously. This polypharmacological approach is believed to be a key factor in its ability to evade the development of resistance.[1]
One of its primary targets is the menaquinone biosynthesis pathway, a critical process for electron transport and energy generation in many bacteria.[1][3] By inhibiting demethylmenaquinone (B1232588) methyltransferase (MenG), an essential enzyme in this pathway, this compound effectively disrupts the bacteria's ability to produce energy.[2]
Simultaneously, this compound alters the activity of signal peptidase IB (SpsB), an enzyme vital for the secretion of proteins.[1][2] This interference with protein secretion further compromises the integrity and function of the bacterial cell.
The following diagrams illustrate the targeted signaling pathways:
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing, which can be adapted for evaluating this compound.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific clinical isolate.
Materials:
-
This compound compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum of the clinical isolate, adjusted to a 0.5 McFarland standard
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of the clinical isolate in saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound, as well as to the positive control well. The negative control well should only contain broth.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
The data presented in this guide underscores the significant potential of this compound as a novel antibacterial agent. Its potent activity against a range of clinically important pathogens, including drug-resistant strains, combined with a dual mechanism of action that may circumvent resistance development, positions this compound as a promising candidate for further clinical investigation. The detailed experimental protocols provided offer a framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this promising compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PK150: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of PK150, a research chemical identified as an analogue of Sorafenib with potent antibacterial properties.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₈ClF₅N₂O₃ |
| Molecular Weight | 394.68 g/mol |
| Appearance | White to off-white solid.[1] |
| Solubility | Soluble in DMSO (25mg/ml).[1] |
| Storage | Store at -20°C for long-term stability (at least 2 years).[1] |
Biological Activity of this compound
This compound exhibits significant antibacterial activity against several pathogenic strains. This biological activity underscores the need for proper disposal to prevent environmental contamination.
| Organism | Minimum Inhibitory Concentration (MIC) |
| Methicillin-sensitive S. aureus (MSSA) | 0.3 µM.[1][2][3] |
| Methicillin-resistant S. aureus (MRSA) | 0.3-1 µM.[1][2][3] |
| Vancomycin-intermediate S. aureus (VISA) | 0.3 µM.[1][2][3] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of hazardous chemical waste in a laboratory setting and should be adapted to comply with your institution's specific guidelines.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or waste), ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Sorafenib Analog)"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory
Storage of Chemical Waste
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, and open flames.
-
In a well-ventilated area.
-
Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.
Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spill (less than 5 grams or 50 mL of a dilute solution)
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent pads or other suitable material.
-
For solid spills: Carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Large Spill (more than 5 grams or 50 mL of a dilute solution)
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Restrict access to the spill area.
-
If safe to do so, and you are trained, proceed with the cleanup following the small spill procedure. Otherwise, wait for the emergency response team.
Signaling Pathways of this compound Targets
This compound exerts its antibacterial effects by targeting two key enzymes in bacteria: Demethylmenaquinone Methyltransferase (MenG) and Signal Peptidase IB (SpsB).[1][4]
Menaquinone Biosynthesis Pathway (Target: MenG)
MenG is a crucial enzyme in the biosynthesis of menaquinone, an essential component of the bacterial electron transport chain. By inhibiting MenG, this compound disrupts cellular respiration and energy production.
Caption: Menaquinone biosynthesis pathway and the inhibitory action of this compound on MenG.
Protein Secretion Pathway (Target: SpsB)
SpsB is a signal peptidase that plays a vital role in the secretion of proteins across the bacterial cell membrane. By altering the activity of SpsB, this compound disrupts protein transport, leading to cellular dysfunction.[4]
Caption: Protein secretion pathway and the modulation of SpsB activity by this compound.
By adhering to these procedures and understanding the properties and biological targets of this compound, laboratory professionals can ensure a safe working environment and responsible disposal of this research chemical.
References
Essential Safety and Operational Protocols for Handling PK150
Attention: For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance on the safe handling, operation, and disposal of PK150, a potent bacterial inhibitor. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Disclaimer: This guide is based on best practices for handling potent, research-grade bioactive compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and review the SDS provided by their specific supplier for detailed and definitive safety information before handling this compound. The information herein should be used to supplement, not replace, the supplier's SDS.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents direct skin contact with the compound. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety Goggles with Side Shields or a Full-Face Shield | Protects eyes from splashes, aerosols, and airborne particles of the compound. |
| Body Protection | Disposable Gown or a dedicated Laboratory Coat | Prevents contamination of personal clothing and skin. Laboratory coats should be laundered professionally and not taken home. |
| Respiratory Protection | N95 Respirator or higher (if handling powder outside of a certified chemical fume hood) | Minimizes the risk of inhaling fine particles of the compound, especially when weighing or preparing solutions. |
II. Operational Plan: Handling and Experimental Protocols
Safe handling practices are paramount when working with potent compounds like this compound. The following procedural steps must be followed.
A. Preparation and Weighing of this compound Powder:
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), as recommended in the supplier's SDS.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Tare the analytical balance with the weigh paper/boat before adding the compound.
-
Aliquotting: Prepare aliquots of the desired amount to minimize the repeated opening of the stock container.
-
Cleaning: After weighing, carefully clean all tools and the work surface. Dispose of contaminated weigh paper and any spilled compound as hazardous waste.
B. Solution Preparation:
-
Solvent Selection: Consult the product's technical data sheet for the appropriate solvent (e.g., DMSO).
-
Dissolving: Add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
C. Experimental Use:
-
Cell Culture and In Vitro Assays: When adding this compound solutions to cell cultures or assays, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator safety.
-
Animal Studies: For in vivo experiments, ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate PPE, including respiratory protection, should be worn during administration.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused powder, contaminated gloves, gowns, weigh paper) | Labeled Hazardous Chemical Waste Container (Solid) | Collect all solid waste in a designated, sealed container. Follow your institution's guidelines for hazardous chemical waste disposal. |
| Liquid Waste (unused solutions, contaminated media) | Labeled Hazardous Chemical Waste Container (Liquid) | Collect all liquid waste in a designated, sealed, and secondarily contained waste container. Do not pour down the drain. Follow institutional guidelines. |
| Sharps (needles, serological pipettes) | Puncture-resistant Sharps Container | Dispose of all contaminated sharps immediately into a designated sharps container to prevent accidental punctures. |
IV. Experimental Workflow and Safety Diagram
The following diagram outlines the key procedural steps and safety checkpoints for the handling and use of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
